3-Methylthiophene-2-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOGTOEKZWEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390946 | |
| Record name | 3-METHYLTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177735-09-0 | |
| Record name | 3-METHYLTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylthiophene-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 3-Methylthiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Methylthiophene-2-boronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. This document collates available data, presents it in a structured format, and outlines detailed experimental protocols for the determination of its key physical characteristics.
Core Physical Properties
This compound is a solid, typically appearing as a white to off-white powder.[1] Its stability is a critical consideration for handling and storage, as it is known to be sensitive to air and moisture.[1] Proper storage in a cool, dry place within a tightly sealed container is essential to prevent degradation.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BO₂S | [1][2] |
| Molecular Weight | 141.99 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1][3] |
| Melting Point | 124-128 °C | [1] |
| ~120-125 °C | [3] | |
| 192-196 °C | ||
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | [1] |
| pKa (approximate) | ~8-9 | [1][4] |
Note on Melting Point Discrepancy: The observed variation in melting point across different suppliers may be attributable to differences in the purity of the sample or the experimental method used for determination. It is a well-recognized phenomenon that the melting points of boronic acids can be difficult to measure accurately and reproducibly, as the measurement may reflect dehydration or decomposition points rather than a true melt.[5][6]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of this compound.
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed melting range often indicates the presence of impurities.[7]
Methodology:
-
Sample Preparation: A small amount of the dry this compound powder is placed on a clean, dry surface.[7] The open end of a capillary tube is pressed into the powder.[7][8] The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[7][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, which can be an oil bath or a modern digital instrument.[7][9]
-
Measurement: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[8] Constant stirring of the oil bath is necessary for uniform temperature distribution.[7]
-
Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[7][8] For unknown samples, a preliminary rapid heating can be performed to determine an approximate range, followed by a more precise measurement with a fresh sample.[8]
Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.[10][11] The dynamic (synthetic) method is a reliable technique for determining solubility as a function of temperature.[11][12]
Methodology:
-
Sample Preparation: A precise amount of this compound is weighed into a sealed, jacketed glass vessel using an analytical balance.[10][11] A known volume or mass of the desired high-purity, anhydrous solvent is added to create a mixture of a specific composition.[10]
-
Apparatus Setup: The vessel is equipped with a magnetic stirrer and connected to a circulating thermostat bath for precise temperature control.[11] A calibrated thermometer or temperature probe is immersed in the solution, and a turbidity sensor or luminance probe is positioned to monitor the solution's clarity.[10][11]
-
Measurement: The mixture is stirred vigorously while the temperature is slowly increased at a controlled rate (e.g., 0.2-0.5 °C/min).[10][11]
-
Data Recording: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific concentration.[11]
-
Data Analysis: The procedure is repeated for several different concentrations to construct a solubility curve, plotting solubility against temperature.[10]
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Boronic acids act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate complex, with a typical pKa around 9.[4][13]
Methodology:
-
Sample Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent.[14] The ionic strength of the solution is kept constant by adding a neutral salt like KCl (e.g., 0.15 M).[14][15] The solution is purged with an inert gas, such as nitrogen or argon, to remove dissolved carbon dioxide.[14][15]
-
Apparatus Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[14]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.[14] After each addition, the solution is allowed to equilibrate, and the pH is recorded.[14] The titration continues until the pH has passed the expected equivalence point.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[14] The experiment should be repeated multiple times to ensure reproducibility.[14]
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like this compound.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
An In-depth Technical Guide to the Synthesis of 3-Methylthiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Methylthiophene-2-boronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document details the necessary precursors, reaction mechanisms, experimental protocols, and purification methods.
Introduction
This compound is a heteroaromatic boronic acid derivative. Its utility stems from its participation in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the methylthiophene moiety introduces specific electronic and steric properties that are often sought after in medicinal chemistry and materials science.
Retrosynthetic Analysis
The most common and practical approach for the synthesis of this compound involves the borylation of a pre-functionalized 3-methylthiophene ring. The key disconnection in a retrosynthetic analysis leads back to a halogenated precursor, typically 2-bromo-3-methylthiophene. This intermediate can then be converted to the target boronic acid through a lithium-halogen exchange or Grignard reaction, followed by quenching with a borate ester.
Synthesis Pathways
The primary synthetic route to this compound can be divided into two main stages:
-
Stage 1: Synthesis of the Precursor, 2-Bromo-3-methylthiophene.
-
Stage 2: Borylation of 2-Bromo-3-methylthiophene.
Stage 1: Synthesis of 2-Bromo-3-methylthiophene
The starting material for this synthesis is 3-methylthiophene. Direct bromination of 3-methylthiophene at the 2-position is the most straightforward method to obtain the required precursor.
Caption: Synthesis of 2-Bromo-3-methylthiophene from 3-Methylthiophene.
Stage 2: Synthesis of this compound via Lithiation
This pathway involves a lithium-halogen exchange reaction with 2-bromo-3-methylthiophene, followed by the addition of a trialkyl borate and subsequent acidic workup.
Caption: Synthesis of this compound via Lithiation.
Experimental Protocols
Synthesis of 2-Bromo-3-methylthiophene
This protocol is adapted from a patented procedure.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylthiophene | 98.17 | 18.0 g | 0.18 |
| Hydrobromic acid (48%) | 80.91 | 31 mL | ~0.27 |
| Hydrogen peroxide (35%) | 34.01 | 35 mL | ~0.41 |
| Diethyl ether | 74.12 | As required | - |
| Pentane | 72.15 | As required | - |
| Saturated sodium chloride solution | - | As required | - |
Procedure:
-
In a well-ventilated fume hood, combine 18.0 g (0.18 mol) of 3-methylthiophene, 31 mL of 48% hydrobromic acid, and diethyl ether in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cool the stirred mixture to -22 °C.
-
Gradually add 35 mL of 35% hydrogen peroxide solution in portions while allowing the temperature to rise incrementally to 15 °C. The addition should be controlled to maintain the reaction temperature at specific points (-22 °C, -15 °C, -8 °C, 0 °C, 7 °C, and 15 °C) for approximately 10 minutes at each stage.
-
After the addition is complete and the reaction has proceeded at 15 °C, allow the mixture to reach room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the organic phase with pentane (4 x 30 mL).
-
Wash the combined organic extracts with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-3-methylthiophene.
Expected Yield: Approximately 89-90%.
Synthesis of this compound
This protocol is adapted from a well-established procedure for the synthesis of aryl boronic acids.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-3-methylthiophene | 177.06 | 17.7 g | 0.10 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| Triisopropyl borate | 188.08 | 20.7 g | 0.11 |
| Hydrochloric acid (2 M) | 36.46 | As required | - |
| Diethyl ether | 74.12 | As required | - |
| Hexane | 86.18 | As required | - |
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 17.7 g (0.10 mol) of 2-bromo-3-methylthiophene and 200 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 44 mL (0.11 mol) of 2.5 M n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
To the resulting solution, add 20.7 g (0.11 mol) of triisopropyl borate dropwise, again keeping the temperature below -70 °C.
-
After the addition of the borate, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford this compound as a white to off-white solid.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 70-85% (estimated based on analogous reactions) |
| Purity | >95% (after recrystallization) |
| Melting Point | 124-128 °C |
Purification and Characterization
Purification
The primary method for purifying this compound is recrystallization .
Caption: General workflow for the purification of this compound by recrystallization.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Hydrobromic acid and hydrogen peroxide are corrosive and strong oxidizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
All reactions should be performed in a well-ventilated fume hood.
This guide provides a robust framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any chemical synthesis.
3-Methylthiophene-2-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 177735-09-0
This in-depth technical guide provides a comprehensive overview of 3-Methylthiophene-2-boronic acid, a versatile building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, and its critical role in modern organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Core Properties and Specifications
This compound is a pale yellow crystalline powder.[1] It is a key reagent in organic synthesis, valued for its ability to introduce the 3-methylthiophene-2-yl moiety into a wide range of molecular scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 177735-09-0 | [2] |
| Molecular Formula | C5H7BO2S | [3] |
| Molecular Weight | 141.98 g/mol | [3] |
| Melting Point | 124-128 °C | [3] |
| Appearance | Pale yellow crystalline powder | [1] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; slightly soluble in water.[3] |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| Irritating to eyes, respiratory system and skin.[1] | Wear suitable protective clothing, gloves, and eye/face protection.[1] |
| In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] | |
| Should be stored in a dry, cool place, away from fire and oxidizing agents.[1] | |
| Air and moisture sensitive.[3] |
Synthesis of this compound
The synthesis of this compound typically starts from 3-methylthiophene. A common laboratory-scale synthesis involves a lithiation reaction followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis of this compound
-
Lithiation: A solution of 3-methylthiophene in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to the solution. The reaction mixture is stirred at low temperature for a specified period to ensure complete lithiation at the 2-position of the thiophene ring.
-
Borylation: A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is then added to the reaction mixture at the same low temperature.
-
Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched with an aqueous acid, such as hydrochloric acid (HCl).
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary and high-impact application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.
The thiophene ring is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The ability to readily incorporate the 3-methylthiophene moiety into drug candidates via Suzuki coupling makes this compound a valuable reagent in drug discovery and development. For instance, the thiophene-2-carboxamide core is found in marketed drugs like the anticancer agent OSI-390 and the antithrombotic agent Rivaroxaban.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. The specific conditions may need to be optimized for different substrates.
-
Reaction Setup: To a reaction vessel (e.g., a round-bottom flask or a pressure vessel) equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a base (e.g., cesium carbonate, potassium carbonate, or potassium phosphate, typically 2.0-3.0 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (such as 1,4-dioxane, toluene, or dimethylformamide) and water. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 10-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand). The catalyst loading is typically low, ranging from 0.1 to 5 mol%.
-
Reaction: The reaction vessel is sealed and heated to the desired temperature (often between 80-120 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired biaryl or hetero-biaryl product.
Logical Relationship in Drug Discovery Workflow
This compound serves as a crucial starting material in the synthesis of novel chemical entities within a typical drug discovery and development pipeline. Its role is primarily in the lead optimization phase, where medicinal chemists synthesize analogues of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. This compound | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-Methylthiophene-2-boronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-methylthiophene-2-boronic acid. Understanding the stability profile of this versatile building block is critical for its effective use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, ensuring reproducible experimental outcomes and the integrity of drug discovery and development programs. This document outlines the principal degradation pathways, summarizes available stability data, and provides detailed experimental protocols for stability assessment.
Core Concepts: Stability of Thiophene Boronic Acids
The stability of this compound, like other heteroaromatic boronic acids, is primarily influenced by its susceptibility to two major degradation pathways: protodeboronation and oxidation. These processes can be significantly affected by environmental factors such as moisture, pH, temperature, and light.
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-methylthiophene as a byproduct.[1] This process leads to a direct loss of the desired reactant and can significantly lower the yield of subsequent coupling reactions. Several factors are known to promote protodeboronation:
-
High pH (Basic Conditions): The reaction is often accelerated under basic conditions (pH > 10), which are commonly employed in Suzuki-Miyaura couplings.[1]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for this degradation pathway to occur.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]
-
Catalyst Systems: Certain palladium-phosphine catalysts may inadvertently promote this side reaction.[1]
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and other inactive byproducts. This process is primarily influenced by exposure to air (oxygen) and can be accelerated by the presence of oxidizing agents. In some cases, oxidative cleavage of the boronic acid group can lead to the formation of a corresponding alcohol.[2]
Quantitative Stability Data
A study on the benchtop stability of various boronic acids revealed that 2-thiopheneboronic acid is significantly unstable when stored under air.
Table 1: Benchtop Stability of 2-Thiopheneboronic Acid vs. its MIDA Boronate Derivative
| Compound | Storage Condition | Duration | % Remaining |
| 2-Thiopheneboronic Acid | Benchtop, under air | 15 days | 62% |
| 2-Thiophene MIDA Boronate | Benchtop, under air | ≥60 days | >95% |
Data extrapolated from a study on various boronic acids.
This data highlights the inherent instability of the free boronic acid and the significant stabilizing effect of converting it to an N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable, air-stable solids that can be used in "slow-release" strategies to maintain a low concentration of the reactive boronic acid during a reaction, thereby minimizing degradation.[1][3][4]
Recommended Storage and Handling Conditions
To minimize degradation and ensure the quality of this compound, the following storage and handling conditions are strongly recommended:
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Moisture | Dry, in a tightly sealed container | Prevents hydrolysis and protodeboronation. |
| Light | Protect from light | Minimizes potential photolytic degradation. |
| pH | Store as a solid | Boronic acids are generally more stable at neutral pH in the solid state. |
| Incompatibilities | Strong oxidizing agents, strong bases | To avoid accelerated degradation. |
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under specific laboratory or process conditions, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than it would typically encounter. This helps to identify potential degradation products and establish the specificity of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block/water bath, photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours). Cool, neutralize with 1N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period. Cool, neutralize with 1N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% or 30% H₂O₂. Keep at room temperature for a specified period, protected from light. Dilute for analysis.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Prepare control samples (unstressed) by diluting the stock solution to the same concentration as the stressed samples.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method that can be optimized to separate this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or non-polar degradants.
-
Mobile Phase A: 0.1% Formic acid or Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, typically around 230-280 nm). A DAD is highly recommended to assess peak purity.
-
Injection Volume: 10-20 µL
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity (peak purity analysis of the parent peak in the presence of degradants), linearity, accuracy, precision, and robustness.
Visualization of Key Relationships and Workflows
Degradation Pathway and Influencing Factors
The following diagram illustrates the primary degradation pathways for this compound and the key factors that influence these processes.
Caption: Factors influencing the degradation of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: Workflow for stability assessment of this compound.
Conclusion
This compound is a valuable but inherently unstable compound. Its stability is compromised by its sensitivity to moisture, air, and basic conditions, primarily through protodeboronation and oxidation. Strict adherence to recommended storage conditions—cool, dry, and under an inert atmosphere—is paramount to preserving its quality and ensuring reliable performance in synthetic applications. For critical applications in drug development, the use of more stable derivatives, such as MIDA boronates, should be considered. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments and develop tailored analytical methods to monitor the integrity of this important chemical building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Commercial Suppliers and Technical Guide for 3-Methylthiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of 3-Methylthiophene-2-boronic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science, primarily for its role in the synthesis of novel organic compounds through palladium-catalyzed cross-coupling reactions.
Commercial Availability
This compound and its more stable pinacol ester derivative are available from a range of commercial chemical suppliers. Purity levels are typically high, with most suppliers offering ≥98% purity. The following table summarizes the availability and pricing from several key suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Thermo Scientific (Alfa Aesar) | This compound | 177735-09-0 | 98% | 250 mg, 1 g | 168.65 for 1 g[1] |
| Frontier Specialty Chemicals | This compound | 177735-09-0 | - | 1 g, bulk inquiries | Contact for pricing |
| Bouling Chemical Co., Limited | This compound | 177735-09-0 | - | Minimum 1g, 10g vials | Contact for pricing[2] |
| Santa Cruz Biotechnology | This compound | 177735-09-0 | - | - | Contact for pricing[3] |
| Echemi | This compound | 177735-09-0 | - | - | Contact for pricing[4] |
| Sigma-Aldrich | This compound pinacol ester | 885692-91-1 | 97% | - | Contact for pricing |
| Biosynth | 5-Methylthiophene-2-boronic acid pinacol ester | 476004-80-5 | min 95% | 100 g | Contact for pricing |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₇BO₂S[2] |
| Molecular Weight | 141.99 g/mol [2] |
| Appearance | White to off-white solid[2] |
| Melting Point | 124-128 °C[2] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)[2] |
| Stability | Air and moisture sensitive[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from the commercially available 3-methylthiophene. A common route involves the bromination of 3-methylthiophene followed by a lithium-halogen exchange and subsequent borylation.
Experimental Protocol: Synthesis of 2-Bromo-3-methylthiophene
This procedure is adapted from a method for the bromination of 3-alkylthiophenes.
Materials:
-
3-Methylthiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene (1.0 eq) in a minimal amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-methylthiophene, which can be purified by distillation or column chromatography.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the synthesis of aryl boronic acids from aryl halides.
Materials:
-
2-Bromo-3-methylthiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-3-methylthiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via a syringe, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.
-
To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Key Applications in Drug Discovery: Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the thiophene ring and an aryl or vinyl halide, enabling the construction of complex molecular architectures found in many biologically active compounds. Thiophene-containing molecules have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Experimental Workflow: Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol is a representative example of a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Relevance in Targeting Signaling Pathways
Thiophene-containing compounds synthesized using this compound have shown potential as inhibitors of various enzymes involved in critical signaling pathways, particularly in cancer. For instance, derivatives of thiophene have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT (Protein Kinase B), both of which are key components of pathways that regulate cell proliferation, survival, and angiogenesis.
Signaling Pathway: VEGFR-2 and Downstream Effectors
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a compound against VEGFR-2 kinase. Commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, provide specific reagents and detailed instructions.[1]
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP levels, typically measured via a luciferase-based luminescence reaction, corresponds to higher kinase activity. Inhibitors will reduce the rate of ATP consumption, resulting in a stronger luminescent signal.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compound (e.g., a novel thiophene derivative) dissolved in DMSO
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare a 1x kinase buffer from a concentrated stock. Prepare serial dilutions of the test compound in the kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and ATP to each well.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add the VEGFR-2 enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 45-60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug discovery. The provided protocols and data serve as a starting point for the synthesis and evaluation of novel thiophene-based compounds with potential therapeutic applications.
References
An In-depth Technical Guide to the Safety and Handling of 3-Methylthiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and experimental information for 3-Methylthiophene-2-boronic acid (CAS No. 177735-09-0), a heterocyclic organic compound utilized in various synthetic applications, particularly in cross-coupling reactions. Adherence to the protocols and safety measures outlined herein is critical for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to off-white powder. It is sensitive to air and moisture and should be handled accordingly. Key physical and chemical data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C5H7BO2S | |
| Molecular Weight | 141.99 g/mol | |
| Melting Point | 124 - 128 °C | |
| Appearance | Solid (white to off-white) | |
| Solubility in Water | Slightly soluble | |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | |
| pKa | ~8-9 (approximate for boronic acid group) | |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |
| Boiling Point | 302.1 ± 44.0 °C (Predicted) | |
| Flash Point | 136.5 °C |
Hazard Identification and Safety Precautions
This compound is classified as an irritant. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling. It is advised to avoid breathing in dust, fumes, gas, mist, vapors, or spray. This substance should be used only outdoors or in a well-ventilated area.
A systematic approach to risk assessment is crucial before commencing any experimental work. The following diagram illustrates a logical workflow for this process.
Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.
Handling, Storage, and Disposal
Handling:
-
Use personal protective equipment (PPE) at all times. This includes chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.
-
Ensure adequate ventilation, such as working in a chemical fume hood, to avoid inhalation of dust.
-
Avoid dust formation during handling.
-
Ground all equipment to prevent static electricity discharge, which could be an ignition source.
-
An eyewash station and safety shower should be readily accessible.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed to prevent contact with moisture and air, which can cause degradation.
-
Store separately from incompatible materials, such as strong oxidizing agents and strong bases.
-
Refrigerated storage is recommended.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Do not empty into drains.
First-Aid and Emergency Procedures
| Exposure Route | First-Aid Measures | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately. | |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation persists, consult a doctor. | |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor. | |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.
Accidental Release Measures:
-
Evacuate personnel to safe areas and ensure adequate ventilation.
-
Prevent further leakage or spillage if safe to do so.
-
Avoid dust formation and contact with skin and eyes.
-
Collect the spillage using methods that do not generate dust and place it in a suitable, closed container for disposal.
Experimental Protocols: Representative Suzuki-Miyaura Coupling
This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a generalized protocol and should be adapted and optimized for specific substrates.
Objective: To couple this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl-Br, Aryl-I)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
The diagram below outlines the standard workflow for setting up and performing a chemical synthesis reaction as described.
Caption: Standard workflow for a synthetic organic chemistry experiment.
Toxicological and Ecological Information
There is limited toxicological and ecological data available for this compound. Most safety data sheets report "no data available" for acute toxicity, carcinogenicity, persistence, and bioaccumulation potential. Therefore, the compound should be handled with the assumption that it is potentially harmful to the environment and aquatic life, and release into the environment must be avoided.
Navigating the Solubility Landscape of 3-Methylthiophene-2-boronic acid: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of 3-Methylthiophene-2-boronic acid, offering valuable insights and experimental protocols for its application in pharmaceutical and chemical research.
Introduction
This compound is a versatile heterocyclic building block of significant interest in drug discovery and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the known solubility properties of this compound, and in the absence of extensive quantitative data in public literature, presents a framework for its determination based on analogous compounds and established experimental methodologies.
Qualitative Solubility Profile of this compound
General qualitative assessments indicate that this compound exhibits limited solubility in aqueous solutions and good solubility in several common organic solvents. This behavior is consistent with the general characteristics of arylboronic acids.
Key Qualitative Observations:
-
Water: Slightly soluble[1].
-
Chlorinated Solvents: Soluble in dichloromethane and chloroform[1].
-
General Organic Solvents: Expected to be soluble in alcohols and ketones[1].
Quantitative Solubility Data of Analogous Boronic Acids
Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents
| Temperature (K) | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |
| 293.15 | ~0.02 | ~0.10 | ~0.12 | ~0.18 | <0.001 |
| 303.15 | ~0.03 | ~0.15 | ~0.18 | ~0.25 | <0.001 |
| 313.15 | ~0.05 | ~0.22 | ~0.26 | ~0.35 | ~0.001 |
| 323.15 | ~0.08 | ~0.31 | ~0.36 | ~0.48 | ~0.002 |
Data extrapolated from graphical representations in literature.
Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Temperature (K) | ortho-Isomer | meta-Isomer | para-Isomer |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.108 | |
| Dipropyl Ether | 293.15 | 0.025 | 0.005 | 0.004 |
| 303.15 | 0.040 | 0.008 | 0.007 | |
| 313.15 | 0.062 | 0.014 | 0.011 | |
| 323.15 | 0.095 | 0.023 | 0.018 | |
| Methylcyclohexane | 293.15 | <0.001 | <0.001 | <0.001 |
| 303.15 | <0.001 | <0.001 | <0.001 | |
| 313.15 | ~0.001 | <0.001 | <0.001 | |
| 323.15 | ~0.002 | ~0.001 | ~0.001 |
Data sourced from a study on isobutoxyphenylboronic acids[2].
The position of substituents on the phenyl ring significantly impacts solubility, as evidenced by the differences between the ortho, meta, and para isomers of isobutoxyphenylboronic acid[2]. Generally, the ortho-isomer exhibits higher solubility than the meta and para isomers in the tested solvents[2].
Factors Influencing Solubility of Arylboronic Acids
The solubility of arylboronic acids like this compound is governed by a combination of factors related to both the solute and the solvent. Understanding these factors is crucial for solvent selection in synthesis and purification.
Caption: Key factors influencing the solubility of arylboronic acids.
Experimental Protocol for Solubility Determination: The Dynamic Method
For researchers requiring precise solubility data for this compound in specific solvents, the dynamic (synthetic) method is a reliable approach. This method involves visually or instrumentally determining the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.
Materials and Equipment:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath with precise temperature control (e.g., ±0.1 K)
-
Calibrated temperature probe
-
Analytical balance (precision ±0.1 mg)
-
Luminance probe or laser-based turbidity sensor (optional, for automated detection)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into the jacketed glass vessel.
-
Add a precise mass of the desired organic solvent to achieve a known mole fraction.
-
Add a magnetic stir bar to the vessel.
-
-
Measurement:
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in the circulating bath and begin stirring to ensure a uniform suspension.
-
Heat the sample at a slow, constant rate (e.g., 0.1 K/min).
-
Continuously monitor the solution for the disappearance of the solid phase. The temperature at which the last solid particles dissolve is the equilibrium solubility temperature for that specific concentration.
-
For enhanced accuracy, the dissolution point can be detected by a sharp increase in light transmittance using a luminance probe.
-
-
Data Analysis:
-
Repeat the measurement for several different mole fractions of this compound in the same solvent.
-
Plot the equilibrium temperature (T) as a function of the mole fraction (x) of the solute.
-
The resulting curve represents the solubility of this compound in the chosen solvent over the measured temperature range.
-
Caption: Experimental workflow for the dynamic determination of solubility.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, a strong predictive framework can be established based on its qualitative properties and the quantitative data from analogous boronic acids. For applications demanding high precision, the detailed dynamic experimental protocol provided herein offers a robust method for determining the solubility of this compound in a wide range of organic solvents. This information is critical for the effective utilization of this important building block in the advancement of pharmaceutical and chemical synthesis.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-Methylthiophene-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Methylthiophene-2-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl and heteroaryl compounds.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials. This compound is a valuable reagent for introducing a methylated thiophene moiety, a common scaffold in pharmacologically active molecules and organic electronic materials. These protocols provide a robust starting point for the successful application of this reagent in complex molecule synthesis.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A palladium(0) catalyst initiates the cycle by oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate.[1][2] In the presence of a base, the organoboron reagent (in this case, this compound) undergoes transmetalation, where the organic group is transferred to the palladium center.[1][2] The final step, reductive elimination, results in the formation of the desired C-C bond in the product and regeneration of the active Pd(0) catalyst, allowing the cycle to continue.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are generalized for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a related substrate, 2,5-dibromo-3-methylthiophene, with various arylboronic acids.[3] These conditions can serve as a starting point for the coupling of this compound.
| Aryl Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 63 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 58 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 56 |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 45 |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 52 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 48 |
Data adapted from the reaction of 2,5-dibromo-3-methylthiophene with various arylboronic acids.[3]
Troubleshooting
Low yields in Suzuki-Miyaura coupling reactions can arise from several factors. Common issues include inefficient catalyst activity, decomposition of the boronic acid (protodeboronation), and incomplete reaction. The following are some recommendations for optimization:
-
Catalyst and Ligand Screening: The choice of palladium precursor and phosphine ligand can significantly impact the reaction outcome. For challenging substrates, consider using more electron-rich and bulky ligands such as SPhos or XPhos.[2]
-
Base and Solvent Effects: The nature of the base and solvent system is crucial. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, DMF, THF) may be necessary to identify optimal conditions.
-
Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time can often drive the reaction to completion. However, prolonged heating can also lead to decomposition of the boronic acid.
-
Degassing: Thoroughly degassing the reaction mixture is critical to prevent oxidation of the Pd(0) catalyst.
By following these detailed protocols and considering the potential for optimization, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of a diverse range of valuable compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Thienyl Ketones via Suzuki-Miyaura Coupling of 3-Methylthiophene-2-boronic Acid
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed protocol for the synthesis of thienyl ketones, valuable scaffolds in medicinal chemistry, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Methylthiophene-2-boronic acid with various acyl chlorides.
Introduction
Thienyl ketones are a class of organic compounds that incorporate a thiophene ring attached to a carbonyl group. The thiophene moiety is a privileged pharmacophore in drug discovery, known to enhance the biological activity of molecules. Thienyl ketones have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of ketones from boronic acids and acyl chlorides offers a direct and efficient route to this important class of compounds. This protocol details the synthesis of thienyl ketones using this compound as the key starting material.
Reaction Principle
The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with the this compound and subsequent reductive elimination to yield the desired thienyl ketone and regenerate the Pd(0) catalyst.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity.
Protocol for the Synthesis of (3-Methylthiophen-2-yl)(phenyl)methanone
This protocol describes the synthesis of a representative thienyl ketone from this compound and benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating mantle
-
Condenser
-
Inert gas supply (N₂ or Ar)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous toluene (10 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzoyl chloride (1.0 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure (3-Methylthiophen-2-yl)(phenyl)methanone.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various thienyl ketones via Suzuki-Miyaura coupling of arylboronic acids with acyl chlorides. The data is based on literature reports of similar reactions and should be considered as a guideline.
| Entry | Acyl Chloride | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | (3-Methylthiophen-2-yl)(phenyl)methanone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 80 | 5 | 85-95 |
| 2 | 4-Methoxybenzoyl chloride | (4-Methoxyphenyl)(3-methylthiophen-2-yl)methanone | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 6 | 80-90 |
| 3 | 4-Nitrobenzoyl chloride | (3-Methylthiophen-2-yl)(4-nitrophenyl)methanone | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 90 | 4 | 75-85 |
| 4 | Thiophene-2-carbonyl chloride | Di(thiophen-2-yl)methanone | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 8 | 70-80 |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of thienyl ketones.
Caption: Experimental workflow for the synthesis of thienyl ketones.
Applications in Drug Development
The thiophene ring is a well-established bioisostere for the phenyl group in medicinal chemistry, often leading to improved pharmacokinetic profiles and enhanced biological activity. Thienyl ketones have been investigated for a variety of therapeutic applications:
-
Anti-inflammatory Agents: Certain thienyl ketone derivatives have been reported as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.
-
Anticancer Agents: The thienyl ketone scaffold has been incorporated into molecules designed as potential anticancer agents. For example, some derivatives have shown activity against various cancer cell lines.
-
Neurological Disorders: Thienyl ketones have been explored as allosteric modulators of adenosine receptors, which are implicated in a range of neurological and psychiatric disorders.
-
Antimicrobial Agents: The inherent antimicrobial properties of the thiophene nucleus can be harnessed in the design of novel antibacterial and antifungal agents based on the thienyl ketone framework.
The synthetic accessibility of a diverse range of thienyl ketones through the described Suzuki-Miyaura coupling protocol allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The ability to readily modify both the thiophene and the acyl partner provides a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.
Anwendungen von 3-Methylthiophen-2-boronsäure in der medizinischen Chemie: Entwicklung von Kinase-Inhibitoren
Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
3-Methylthiophen-2-boronsäure ist ein vielseitiges heterocyclisches Reagenz, das in der medizinischen Chemie als wichtiger Baustein für die Synthese von pharmazeutisch wirksamen Verbindungen dient. Seine Thiophen-Grundstruktur ist in zahlreichen biologisch aktiven Molekülen zu finden. Insbesondere die Fähigkeit zur Teilnahme an Palladium-katalysierten Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung macht es zu einem wertvollen Werkzeug für die Erzeugung von Kohlenstoff-Kohlenstoff-Bindungen bei der Entwicklung von niedermolekularen Inhibitoren, die auf verschiedene Krankheitsziele abzielen.
Diese Anwendungsbeschreibung konzentriert sich auf den Einsatz von 3-Methylthiophen-2-boronsäure bei der Entwicklung von Inhibitoren für Proteinkinasen, insbesondere für den TGF-β-Signalweg (Transforming Growth Factor-beta) und den PI3K/mTOR-Signalweg, die beide bei der Progression von Krebs und anderen Krankheiten eine entscheidende Rolle spielen.
Anwendungsgebiete
Der 3-Methylthiophen-2-yl-Rest wird in das Moleküldesign von Kinase-Inhibitoren integriert, um die Bindungsaffinität, Selektivität und die pharmakokinetischen Eigenschaften zu verbessern. Die Methylgruppe am Thiophenring kann spezifische hydrophobe Wechselwirkungen in der Bindungstasche des Zielproteins eingehen, während der Schwefelatom des Thiophens Wasserstoffbrückenbindungen oder andere polare Wechselwirkungen ermöglichen kann.
TGF-β-Rezeptor-Kinase-Inhibitoren
Der TGF-β-Signalweg ist an einer Vielzahl zellulärer Prozesse beteiligt, darunter Zellwachstum, Differenzierung und Immunantwort.[1][2][3] In fortgeschrittenen Stadien von Krebserkrankungen kann eine fehlregulierte TGF-β-Signalübertragung das Tumorwachstum, die Metastasierung und die Immunsuppression fördern.[1][3] Die TGF-β-Rezeptor-I-Kinase (TGF-βRI) ist daher ein wichtiges Ziel für die Entwicklung von Krebstherapeutika.[1] Der Einbau des 3-Methylthiophen-Fragments in heterozyklische Gerüste hat zur Entdeckung potenter und selektiver TGF-βRI-Inhibitoren geführt.
PI3K/mTOR-Inhibitoren
Der Phosphoinositid-3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR)-Signalweg ist ein zentraler Regulator für Zellwachstum, Proliferation und Überleben. Eine aberrante Aktivierung dieses Signalwegs wird häufig bei menschlichen Krebserkrankungen beobachtet. Die Entwicklung von dualen PI3K/mTOR-Inhibitoren ist eine vielversprechende Strategie zur Bekämpfung von Krebs. Thieno[2,3-d]pyrimidine, die aus Thiophen-Vorläufern synthetisiert werden können, haben sich als wirksame Gerüste für die Entwicklung von PI3K/mTOR-Inhibitoren erwiesen.
Quantitative Daten zur Inhibitoraktivität
Die folgende Tabelle fasst die In-vitro-Aktivität von repräsentativen Thiophen-haltigen Inhibitoren gegen verschiedene Kinasen zusammen. Obwohl nicht alle direkt aus 3-Methylthiophen-2-boronsäure synthetisiert wurden, veranschaulichen sie das Potenzial des Thiophen-Grundgerüsts in der Kinase-Inhibition.
| Verbindungsklasse | Zielkinase(n) | IC50 / Ki-Werte | Referenz |
| Thieno[2,3-d]pyrimidin-Derivate | CK2 | IC50 = 0.1 µM | [4] |
| 2-(Thiophen-2-yl)-1,3,5-triazin-Derivate | PI3Kα / mTOR | IC50 (PI3Kα) = 525 nM, IC50 (mTOR) = 48 nM (für Verbindung 13g) | [5] |
| Thieno[2,3-d]pyrimidin-Derivate | Tyrosinkinasen | IC50 = 4.132 ± 0.5 μM (MCF-7), 3.3 ± 0.90 μM (HepG-2) (für Verbindung 8) | [6] |
| Imidazo[1,2-b]pyridazine mit Thiophenyl-Rest | Aβ-Plaques-Bindung | Ki = 11.0 nM | [] |
Experimentelle Protokolle
Protokoll 1: Allgemeine Suzuki-Miyaura-Kreuzkupplung zur Synthese von 2-Aryl-3-methylthiophenen
Dieses Protokoll beschreibt ein allgemeines Verfahren für die Suzuki-Miyaura-Kupplung unter Verwendung von 3-Methylthiophen-2-boronsäure zur Einführung des 3-Methylthiophen-2-yl-Fragments in ein Zielmolekül.[8]
Materialien:
-
3-Methylthiophen-2-boronsäure
-
Aryl- oder Heteroarylhalogenid (z. B. Bromid oder Chlorid)
-
Palladium-Katalysator (z. B. Pd(PPh₃)₄, 5 mol%)
-
Base (z. B. K₂CO₃, 2 Äquivalente)
-
Wasserfreies Lösungsmittel (z. B. Toluol, 1,4-Dioxan)
-
Inertgas (Argon oder Stickstoff)
-
Standard-Glasgeräte für die organische Synthese
Durchführung:
-
In einem trockenen Schlenk-Kolben werden das Arylhalogenid (1,0 mmol), die 3-Methylthiophen-2-boronsäure (1,2 mmol), der Palladium-Katalysator (0,05 mmol) und die Base (2,0 mmol) vorgelegt.
-
Der Kolben wird dreimal evakuiert und mit Inertgas gefüllt.
-
Das wasserfreie Lösungsmittel (10 ml) wird über eine Spritze zugegeben.
-
Die Reaktionsmischung wird bei einer Temperatur zwischen 80-110 °C gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verfolgt. Die Reaktionszeiten können zwischen 2 und 24 Stunden variieren.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.
-
Die Mischung wird mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und unter reduziertem Druck eingeengt.
-
Das Rohprodukt wird durch Kieselgel-Säulenchromatographie gereinigt, um das gewünschte 2-Aryl-3-methylthiophen zu erhalten.
-
Die Identität und Reinheit des Produkts werden mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.
Protokoll 2: Synthese von Thieno[2,3-d]pyrimidin-Derivaten
Dieses Protokoll beschreibt eine zweistufige Synthese von Thieno[2,3-d]pyrimidinen, beginnend mit einer Gewald-Reaktion zur Herstellung eines 2-Aminothiophen-Zwischenprodukts, das anschließend zum Ziel-Heterocyclus cyclisiert wird.[1]
Schritt 1: Gewald-Reaktion zur Synthese von 2-Aminothiophen-3-carbonitril
-
In einem Rundkolben werden ein Keton oder Aldehyd (1,0 mmol), ein aktiviertes Nitril (z. B. Malononitril, 1,0 mmol) und elementarer Schwefel (1,1 mmol) in Ethanol (12 ml) suspendiert.
-
Als Katalysator wird Triethylamin (1,0 mmol) zugegeben.
-
Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt. Der Fortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion (typischerweise 1-2 Stunden) wird die Mischung abgekühlt und in ein Eisbad gestellt, um das Produkt auszufällen.
-
Der feste Niederschlag wird durch Vakuumfiltration gesammelt und mit kaltem Ethanol gewaschen. Das Rohprodukt kann durch Umkristallisation aus Ethanol gereinigt werden.
Schritt 2: Cyclisierung zum Thieno[2,3-d]pyrimidin
-
Das im vorherigen Schritt erhaltene 2-Aminothiophen-3-carbonitril (2 mmol) wird in einem Rundkolben vorgelegt.
-
Ein Überschuss an Formamid (20 ml) wird zugegeben.
-
Die Mischung wird für mehrere Stunden auf 150-160 °C erhitzt.
-
Nach dem Abkühlen wird die Reaktionsmischung in Wasser gegossen, um das Produkt auszufällen.
-
Der Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet, um das Thieno[2,3-d]pyrimidin-Derivat zu erhalten.
Visualisierungen
TGF-β-Signalweg
Der TGF-β-Signalweg wird durch die Bindung von TGF-β an seinen Typ-II-Rezeptor (TβRII) initiiert, was zur Rekrutierung und Phosphorylierung des Typ-I-Rezeptors (TβRI) führt. Der aktivierte TβRI phosphoryliert dann die intrazellulären Signalüberträger Smad2 und Smad3. Diese bilden einen Komplex mit Smad4, der in den Zellkern transloziert und dort die Transkription von Zielgenen reguliert.[8][9]
Abbildung 1: Vereinfachter TGF-β-Signalweg und der Angriffspunkt von Inhibitoren.
Experimenteller Arbeitsablauf: Von der Synthese zum Screening
Der Arbeitsablauf zur Entwicklung neuer Kinase-Inhibitoren umfasst die chemische Synthese von Kandidatenmolekülen, gefolgt von einem biochemischen und zellulären Screening zur Bestimmung ihrer Wirksamkeit und Selektivität.
Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese und das Screening von Inhibitoren.
Fazit
3-Methylthiophen-2-boronsäure ist ein wertvoller Baustein für die medizinische Chemie, der die Synthese von strukturell vielfältigen Molekülen mit potenzieller therapeutischer Anwendung ermöglicht. Die hier vorgestellten Protokolle und Daten unterstreichen seine Bedeutung bei der Entwicklung von Kinase-Inhibitoren, insbesondere für Zielstrukturen in wichtigen Signalwegen wie dem TGF-β- und PI3K/mTOR-Weg. Die fortgesetzte Erforschung von Derivaten, die diesen Baustein enthalten, verspricht die Entdeckung neuer und wirksamerer Medikamente zur Behandlung von Krebs und anderen schweren Erkrankungen.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF Beta Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-Methylthiophene-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Methylthiophene-2-boronic acid in the synthesis of potentially bioactive molecules. The primary focus is on its application in Suzuki-Miyaura cross-coupling reactions to generate novel compounds with therapeutic potential, particularly in the realm of oncology and inflammatory diseases.
Introduction
This compound is a valuable and versatile building block in medicinal chemistry. The thiophene motif is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. The methyl and boronic acid functionalities at the 2 and 3 positions, respectively, offer specific steric and electronic properties that can be exploited for targeted drug design. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed cross-coupling reaction, is the primary method for incorporating this thiophene moiety into larger, more complex bioactive scaffolds, such as thienopyridines, which have demonstrated significant anti-cancer and anti-inflammatory activities.
Key Applications and Biological Significance
While direct literature on bioactive molecules synthesized from this compound is emerging, the synthesis of structurally related thieno[3,2-b]pyridine and thieno[2,3-b]pyridine derivatives has shown significant promise. These scaffolds are known to exhibit a range of biological activities, including the inhibition of protein kinases and modulation of DNA repair pathways. The incorporation of the 3-methylthiophene-2-yl moiety via Suzuki coupling can lead to novel compounds with enhanced potency and selectivity.
Potential Therapeutic Areas:
-
Oncology: Thienopyridine derivatives have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival.[1] They have also been shown to sensitize cancer cells to topoisomerase I inhibitors.[2]
-
Anti-inflammatory: The thiophene core is present in several anti-inflammatory drugs, and novel derivatives are continually being explored for their potential to modulate inflammatory pathways.
-
Antimicrobial: Thiophene derivatives have a long history of investigation for their antibacterial and antifungal properties.[3]
Quantitative Data on Related Bioactive Molecules
The following table summarizes the biological activity of thieno[3,2-b]pyridine derivatives, which are structurally analogous to the compounds that can be synthesized using this compound. This data provides a strong rationale for the exploration of this building block in drug discovery programs.
| Compound Class | Target Cell Line/Enzyme | Activity Metric | Reported Value | Reference |
| Thieno[3,2-b]pyridine Derivatives | MDA-MB-231 (Triple Negative Breast Cancer) | IC50 | 2.5 µM - 10.3 µM | [4] |
| Thieno[3,2-b]pyridine Derivatives | MDA-MB-468 (Triple Negative Breast Cancer) | IC50 | 3.1 µM - 12.5 µM | [4] |
| Thieno[2,3-b]pyridines | H460 (Lung Cancer) | Sensitization to Topotecan | Markedly sensitized | [2] |
| Thieno[2,3-b]pyridines | HCT-116 (Colorectal Cancer) | EC50 | 266 ± 62 nM (for a potent analogue) | [2] |
| Thieno[2,3-b]pyridines | MDA-MB-231 (Triple Negative Breast Cancer) | EC50 | 190 ± 5 nM (for a potent analogue) | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated thieno[3,2-b]pyridine core.
Protocol 1: Synthesis of Methyl 3-(3-methylthiophen-2-yl)thieno[3,2-b]pyridine-2-carboxylate
This protocol is adapted from methodologies reported for the synthesis of similar 3-arylthieno[3,2-b]pyridine derivatives.[4]
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), this compound (1.5 eq), and potassium carbonate (2.0 eq).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Diagram 1: Synthetic Workflow for Bioactive Thienopyridines
Caption: Synthetic workflow for producing bioactive thienopyridines.
Diagram 2: Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical kinase inhibition by a thienopyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
Application Notes and Protocols for the Synthesis of Derivatives from 3-Methylthiophene-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylthiophene-2-boronic acid is a versatile and valuable building block in medicinal chemistry and materials science. Its derivatives are key structural motifs in a wide range of biologically active compounds and functional organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of biaryl and heteroaryl compounds from boronic acids due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of coupling partners.[1][2] This document provides detailed protocols for the synthesis of 2-aryl-3-methylthiophene derivatives via the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides.
Thiophene-containing compounds exhibit a wide range of pharmacological activities, making them attractive scaffolds in drug discovery.[3][4] The ability to readily synthesize a library of substituted 3-methylthiophene derivatives is therefore of significant interest to researchers in the field of drug development.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide is illustrated below:
General reaction scheme for the Suzuki-Miyaura coupling of this compound.
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Key steps include oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction to synthesize 2-aryl-3-methylthiophene derivatives.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or tetrahydrofuran (THF))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methylthiophene
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.[1]
-
-
Solvent Addition:
-
To the flask, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume) via syringe.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-(4-methoxyphenyl)-3-methylthiophene.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 2-aryl-3-methylthiophene derivatives using the Suzuki-Miyaura coupling protocol. The yields are indicative and may vary based on the specific reaction conditions and the electronic and steric properties of the aryl halide.
| Entry | Aryl Halide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)-3-methylthiophene | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Bromotoluene | 3-Methyl-2-(p-tolyl)thiophene | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)-3-methylthiophene | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 88 |
| 4 | 4-Bromobenzonitrile | 4-(3-Methylthiophen-2-yl)benzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ | THF/H₂O | 80 | 12 | 78 |
| 5 | 2-Bromopyridine | 2-(3-Methylthiophen-2-yl)pyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 110 | 24 | 75 |
Yields are based on typical outcomes for similar Suzuki-Miyaura cross-coupling reactions reported in the literature.[3][4]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of 2-aryl-3-methylthiophene derivatives.
Caption: Experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions with 3-Methylthiophene-2-boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 3-Methylthiophene-2-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The two most prevalent side reactions encountered when using this compound are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 3-methylthiophene as a byproduct. This reaction consumes the boronic acid, reducing the yield of the desired coupled product. Thiopheneboronic acids are particularly susceptible to this side reaction, especially under basic conditions typical for Suzuki-Miyaura couplings.
-
Homocoupling: This reaction involves the coupling of two molecules of this compound to form 3,3'-dimethyl-2,2'-bithiophene. This byproduct can complicate purification and lower the yield of the desired cross-coupled product. Homocoupling is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.[1]
Q2: What factors promote protodeboronation of this compound?
A2: Several factors can increase the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often accelerated at high pH. This is a significant issue as many cross-coupling reactions are performed in basic media to activate the boronic acid for transmetalation.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur. While some water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water can promote the cleavage of the carbon-boron bond.
-
Prolonged Reaction Times: Longer exposure to reaction conditions that favor protodeboronation will naturally lead to a greater extent of this side reaction.
Q3: How can I minimize homocoupling of this compound?
A3: Minimizing homocoupling primarily involves controlling the reaction atmosphere and the palladium catalyst's oxidation state:
-
Inert Atmosphere: It is crucial to deoxygenate the solvent and reaction mixture and to maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction. Oxygen can promote the formation of palladium(II) species that catalyze homocoupling.[1]
-
Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous. If a Pd(II) precursor like Pd(OAc)₂ is used, ensuring its efficient in situ reduction to Pd(0) is important.
-
Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3]
Q4: Is this compound stable for long-term storage?
A4: this compound is known to be sensitive to air and moisture.[3] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place, such as a refrigerator or freezer. Instability can lead to the formation of boroxines (cyclic anhydrides) and gradual decomposition, which can affect its reactivity in subsequent reactions.
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupling product and a significant amount of 3-methylthiophene byproduct.
This is a classic indication of significant protodeboronation competing with your desired Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting low yields due to protodeboronation.
Issue 2: Presence of a significant amount of 3,3'-dimethyl-2,2'-bithiophene in the crude product.
This indicates that the homocoupling of this compound is a major competing reaction.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting high levels of homocoupling.
Data Presentation
While specific quantitative data for the side reactions of this compound is not extensively available in the literature, the following tables provide a generalized summary of the expected impact of various reaction parameters on the extent of protodeboronation and homocoupling based on established principles for boronic acids.
Table 1: Influence of Reaction Parameters on Protodeboronation
| Parameter | Condition | Expected Impact on Protodeboronation | Rationale |
| Base | Strong (e.g., NaOH) | High | Increases the concentration of the more reactive boronate species. |
| Weak (e.g., K₂CO₃) | Low to Moderate | Provides a better balance between activating the boronic acid and minimizing decomposition. | |
| Temperature | High (>100 °C) | High | Accelerates the rate of the side reaction. |
| Low (≤ 80 °C) | Low | Slows the kinetics of protodeboronation. | |
| Water Content | High | High | Water acts as the proton source for the cleavage of the C-B bond. |
| Anhydrous/Low | Low | Limits the availability of protons. | |
| Reaction Time | Long | High | Increased time for the side reaction to occur. |
| Short | Low | Minimizes the time the boronic acid is exposed to destabilizing conditions. |
Table 2: Influence of Reaction Parameters on Homocoupling
| Parameter | Condition | Expected Impact on Homocoupling | Rationale |
| Atmosphere | Air | High | Oxygen promotes the formation of Pd(II) which catalyzes homocoupling.[1] |
| Inert (Ar, N₂) | Low | Prevents oxidation of the active Pd(0) catalyst.[1] | |
| Catalyst | Pd(II) Precursor | Moderate to High | Pd(II) can directly mediate homocoupling before reduction to Pd(0).[3] |
| Pd(0) Precursor | Low | The active catalyst is directly available for the cross-coupling cycle. | |
| Boronic Acid | High Initial | High | Favors the bimolecular homocoupling reaction. |
| Concentration | Slow Addition | Low | Keeps the instantaneous concentration of the boronic acid low.[3] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound to Minimize Side Reactions
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, designed to minimize both protodeboronation and homocoupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if required for the chosen base's solubility)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Stirring apparatus
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe. If using a base that requires water for solubility, add a minimal amount of degassed water.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Quantification of Protodeboronation by ¹H NMR Spectroscopy
This protocol allows for the quantification of the rate of protodeboronation of this compound under specific reaction conditions.
Materials:
-
This compound
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a distinct NMR signal)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the internal standard of known concentration in the chosen deuterated solvent. In an NMR tube, dissolve a known amount of this compound in a known volume of the internal standard solution.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum at time zero (t=0).
-
Reaction Conditions: Subject the NMR tube to the desired reaction conditions (e.g., add a specific base, heat to a certain temperature).
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Identify the signals corresponding to a proton on the 3-methylthiophene ring of the boronic acid and the corresponding proton on the protodeboronated product (3-methylthiophene).
-
Integrate these signals and the signal of the internal standard.
-
The concentration of the boronic acid and the 3-methylthiophene byproduct at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the concentration of the boronic acid versus time to determine the rate of decomposition.
-
Signaling Pathways and Logical Relationships
Caption: Competing reaction pathways for this compound in a Suzuki-Miyaura coupling.
References
How to prevent protodeboronation of 3-Methylthiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the protodeboronation of 3-Methylthiophene-2-boronic acid during chemical reactions, particularly the Suzuki-Miyaura cross-coupling. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize this common side reaction and improve your product yields.
Troubleshooting Guide
Rapidly identify and resolve common issues encountered during your experiments with this troubleshooting guide.
| Issue | Potential Cause(s) | Recommended Actions |
| Low yield of desired product and significant formation of 3-methylthiophene byproduct. | This is a classic indication of protodeboronation competing with your desired cross-coupling reaction. Several factors can contribute: • Harsh Reaction Conditions: High temperatures (>80-100 °C) and the use of strong bases (e.g., NaOH, KOH) accelerate protodeboronation. • Presence of Protic Solvents: Water or alcohols in the reaction mixture act as a proton source for the C-B bond cleavage. • Unstable Boronic Acid: this compound is an electron-rich heteroarylboronic acid, making it inherently susceptible to protodeboronation. | Optimize Reaction Conditions: • Lower the temperature: If your catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C). • Use a milder base: Switch to weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF). • Minimize water content: Use anhydrous solvents and consider adding molecular sieves. If water is necessary for the reaction, use the minimum required amount. Use a Stabilized Boronic Acid Surrogate: • Convert the boronic acid to a more stable pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate . These derivatives offer greater stability and can release the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition. |
| Inconsistent reaction yields between batches. | • Variability in Reagent Quality: The purity and stability of this compound can vary. • Inconsistent Reaction Setup: Minor variations in solvent degassing, inert atmosphere, or base preparation can impact results. | • Ensure Reagent Purity: Use freshly purchased or properly stored boronic acid. Consider converting it to a more stable pinacol or MIDA ester immediately after synthesis or purchase. • Standardize Procedures: Thoroughly degas all solvents, maintain a strict inert atmosphere (argon or nitrogen), and use freshly prepared base solutions for each reaction. |
| Reaction stalls or proceeds very slowly at lower temperatures. | The catalyst system may not be active enough at reduced temperatures, allowing protodeboronation to become a competitive pathway over time. | • Optimize Catalyst System: Use a highly active palladium catalyst and ligand system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings. Increasing the catalyst loading may also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 3-methylthiophene as a byproduct, which reduces the yield of the desired coupled product. Thiopheneboronic acids are particularly prone to this side reaction due to the electron-rich nature of the thiophene ring, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[2][3]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at high pH, which is problematic as many cross-coupling reactions are performed in basic media. Base catalysis proceeds through the formation of a more reactive boronate anion.[2]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[4]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]
-
Catalyst System: Some palladium catalysts, particularly when paired with certain ligands, can inadvertently promote protodeboronation if the rate of cross-coupling is not sufficiently fast.
Q3: Are boronic esters, like pinacol esters (Bpin) or MIDA boronates, always more stable than the corresponding boronic acid?
A3: While it is a common and often correct assumption that converting a boronic acid to an ester confers greater stability, the reality is nuanced. Pinacol esters are generally more resistant to oxidation and easier to handle. However, under basic aqueous conditions, they can still hydrolyze back to the boronic acid, which then undergoes protodeboronation.[5] MIDA (N-methyliminodiacetic acid) boronates have shown exceptional stability and are particularly effective in "slow-release" strategies.[6][7][8] Under basic conditions, they slowly hydrolyze to release the boronic acid, maintaining a low instantaneous concentration that favors the desired cross-coupling over protodeboronation.[7][8]
Q4: How can I monitor the extent of protodeboronation in my reaction?
A4: You can monitor the reaction progress by taking aliquots at different time points and analyzing them by GC-MS or LC-MS. By comparing the peak areas of your desired product, starting materials, and the 3-methylthiophene byproduct, you can quantify the extent of protodeboronation. For a more rigorous quantitative analysis, you can use an internal standard.
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Using this compound Pinacol Ester
This protocol is a general starting point and should be optimized for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
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Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound pinacol ester, and anhydrous base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (start with 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: "Slow-Release" Suzuki-Miyaura Coupling Using 3-Methylthiophene-2-MIDA Boronate
This protocol is recommended for particularly challenging couplings where protodeboronation is a significant issue.
Materials:
-
Aryl halide (1.0 equiv)
-
3-Methylthiophene-2-MIDA boronate (1.1 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%)
-
Solvent: THF/Water (10:1 mixture), degassed
Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide, 3-Methylthiophene-2-MIDA boronate, K₃PO₄, and the palladium pre-catalyst to a reaction vial.
-
Solvent Addition: Add the degassed THF/water solvent mixture.
-
Reaction: Seal the vial and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
The following table provides representative data illustrating the impact of the boronic acid surrogate on the yield of a Suzuki-Miyaura coupling reaction prone to protodeboronation. While this data is for a model system, it reflects the expected trend for this compound.
| Boron Reagent | Base | Temperature (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Protodeboronated Byproduct (%) |
| Arylboronic Acid | Cs₂CO₃ | 100 | 12 | 45 | 40 |
| Arylboronic Acid Pinacol Ester | K₃PO₄ | 80 | 12 | 75 | 15 |
| Arylboronic Acid MIDA Ester | K₃PO₄ | 80 | 12 | 92 | <5 |
Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.
Visualizations
Mechanism of Base-Catalyzed Protodeboronation
Caption: The competing pathways of Suzuki-Miyaura coupling and protodeboronation.
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Experimental Workflow for "Slow-Release" Suzuki Coupling
Caption: Step-by-step experimental workflow for the "slow-release" protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Methylthiophene-2-boronic Acid Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-methylthiophene-2-boronic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction using this compound?
A1: The most frequent impurities include unreacted starting materials (this compound and the aryl halide), homocoupled byproducts (e.g., 3,3'-dimethyl-2,2'-bithiophene from the boronic acid or a biaryl from the halide), protodeboronated arenes (3-methylthiophene), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction are also present in the crude mixture.[1]
Q2: What is the recommended first step for purifying the crude product of a Suzuki coupling reaction?
A2: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.[1] It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine.[1][2]
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
A3: Unreacted this compound can often be removed with a basic aqueous wash. By treating the crude organic extract with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer.[1]
Q4: My desired biaryl product and a homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions.[1] If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method to isolate the desired compound.[1]
Q5: How can I remove the residual palladium catalyst from my final product?
A5: For many applications, especially in drug development, removing trace palladium is critical.[1] Common methods include:
-
Filtration through Celite®: This is a simple and effective method to remove heterogeneous palladium catalysts or precipitated palladium black.[3][4][5]
-
Column Chromatography: Silica gel chromatography can effectively separate the product from the palladium catalyst, which often remains at the baseline.[3][4]
-
Metal Scavengers: For homogeneous catalysts, silica-based scavengers with functional groups that chelate palladium can be used to bind the metal, which is then removed by filtration.[1]
-
Activated Charcoal: Stirring the product solution with activated charcoal can adsorb the palladium, which is then filtered off.[6]
Troubleshooting Guides
Issue 1: Difficulty in Separating Product from Starting Aryl Halide by Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product and starting aryl halide co-elute. | Similar polarity of the two compounds in the chosen solvent system. | Optimize Solvent System: Test a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/ethyl acetate) on TLC to maximize the difference in Rf values.[7] Use a Different Stationary Phase: If silica gel fails, consider using alumina (neutral, acidic, or basic) which can offer different selectivity. Employ a Shallow Gradient: During column chromatography, use a very shallow gradient of the polar solvent to improve separation.[1] |
| Broad peaks and poor separation. | Column is overloaded or improperly packed. | Reduce Sample Load: Use a higher ratio of silica gel to crude product (typically 50:1 to 100:1 for difficult separations). Improve Packing Technique: Ensure the silica gel is packed uniformly without air bubbles to prevent channeling. |
Issue 2: Product "Oils Out" During Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| The dissolved solid forms an oil instead of crystals upon cooling. | The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated, leading to supersaturation below the melting point. | Change Solvent or Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[8] Dilute the Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
Issue 3: Low or No Crystal Formation During Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Solution remains clear even after cooling and standing. | The solution is not sufficiently saturated. The compound may be an oil at room temperature. | Induce Crystallization: 1. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[9] 2. Seed the solution with a tiny crystal of the pure product.[9] 3. Reduce the volume of the solvent by evaporation and cool again. 4. Cool to a lower temperature using an ice bath or refrigerator. |
Data Presentation
Table 1: Typical Column Chromatography Conditions for Purification of 2-Aryl-3-methylthiophene Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Typical Rf of Product | Notes |
| Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (gradient) | 0.2 - 0.4 | A gradient elution, starting with a low polarity mixture (e.g., 98:2) and gradually increasing the ethyl acetate concentration, is often effective for separating non-polar impurities. |
| Silica Gel (230-400 mesh) | Hexane / Dichloromethane (gradient) | 0.3 - 0.5 | Useful for compounds that are not well-separated with ethyl acetate systems. |
| Silica Gel (230-400 mesh) | Toluene / Ethyl Acetate (isocratic or gradient) | Variable | Can provide different selectivity compared to alkane-based solvent systems. |
| Alumina (Neutral) | Hexane / Ether (gradient) | Variable | A good alternative if the compound is sensitive to the acidic nature of silica gel. |
Table 2: Common Recrystallization Solvents for 2-Aryl-3-methylthiophene Derivatives
| Solvent/Solvent System | Solubility of Product (Hot) | Solubility of Product (Cold) | Commonly Removed Impurities |
| Ethanol | High | Low | Polar impurities |
| Isopropanol | High | Low | Polar and some non-polar impurities |
| Hexane / Ethyl Acetate | Moderate to High | Low | Non-polar impurities (soluble in cold hexane), polar impurities (insoluble) |
| Toluene | High | Low | Impurities with different aromatic stacking interactions |
| Methanol / Water | High | Low | Highly polar impurities |
Experimental Protocols
Detailed Methodology for a General Suzuki Coupling Work-up and Purification
This protocol outlines a general procedure for the work-up and purification of a biaryl product from a Suzuki coupling reaction between this compound and an aryl bromide.
-
Reaction Quenching and Initial Extraction:
-
After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers.
-
-
Aqueous Washes:
-
Wash the combined organic layers with a 1M aqueous solution of NaOH or K₂CO₃ to remove unreacted this compound.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to facilitate drying.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal and Crude Product Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a non-polar solvent system (e.g., hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed product onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), determined by prior TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
-
Purification by Recrystallization (if applicable):
-
If the purified product from chromatography is a solid and requires further purification, or if chromatography is not ideal, proceed with recrystallization.
-
In a flask, dissolve the solid product in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the final pure product.
-
Visualizations
Caption: General experimental workflow for the purification of Suzuki coupling products.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings with 3-Methylthiophene-2-boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 3-methylthiophene-2-boronic acid, particularly with sterically hindered or electronically challenging coupling partners.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with this compound often stem from a few common issues. Start by assessing the following:
-
Catalyst Activity and Integrity: The active Pd(0) species is crucial. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and ligand are from a reliable source and have not degraded. Some precatalysts are air-sensitive.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is critical to thoroughly degas your solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[1][2]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic acids, especially heteroaromatic ones, can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical. The base must be sufficiently strong to promote transmetalation but not so harsh that it causes decomposition of the starting materials or the desired product.[1][3]
Q2: I am observing a significant amount of 3-methylthiophene as a byproduct. What is causing this, and how can I prevent it?
A2: The formation of 3-methylthiophene is a result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is particularly prevalent with electron-rich heteroaryl boronic acids like this compound, especially under harsh basic conditions or at elevated temperatures.[1][4][5]
To mitigate protodeboronation:
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction. Consider switching from strong bases like NaOH to milder alternatives such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or potassium fluoride (KF).[1][2]
-
Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous solvents and bases can significantly reduce protodeboronation.[1]
-
Use a Boronic Acid Surrogate: You can protect the boronic acid by converting it into a more stable derivative, such as a potassium trifluoroborate salt or a diethanolamine adduct. These derivatives slowly release the boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.[1][4]
-
Optimize Reaction Temperature and Time: Whenever possible, run the reaction at a lower temperature. The use of highly active palladium precatalysts can enable successful couplings at room temperature or 40°C, minimizing the thermal decomposition of the boronic acid.[4][5][6]
Q3: My primary side-product is the homocoupling of this compound. How can I minimize this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or when the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[2] To reduce homocoupling, ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[1][2] Using a direct Pd(0) source or a highly efficient precatalyst system that rapidly generates the active catalyst can also be beneficial.[2]
Q4: I am attempting to couple this compound with a sterically hindered aryl halide, and the reaction is very sluggish. What modifications should I consider?
A4: Steric hindrance can significantly slow down the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[1] To overcome this, more forcing conditions and specialized catalyst systems are often necessary:
-
Bulky, Electron-Rich Ligands: These are essential for promoting the coupling of sterically demanding substrates. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos, as well as N-heterocyclic carbene (NHC) ligands, are highly effective.[1][2] These ligands help to stabilize the palladium center, accelerate the oxidative addition and reductive elimination steps, and can overcome steric challenges.[1][2]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barriers. However, this must be balanced with the thermal stability of the this compound to avoid excessive protodeboronation.[2]
-
Select a Highly Active Precatalyst: Using a precatalyst that rapidly forms the active monoligated Pd(0) species is advantageous for challenging couplings.[4][6]
Troubleshooting Guide
If your Suzuki coupling with this compound is failing or giving poor results, follow this troubleshooting workflow:
Caption: A workflow diagram for troubleshooting low-yield Suzuki couplings.
Catalyst and Condition Selection
The choice of catalyst, ligand, base, and solvent are all interconnected and crucial for a successful difficult Suzuki coupling.
Caption: Decision tree for selecting key reaction components.
Data on Catalyst Systems for Thiophene Boronic Acid Couplings
The following tables summarize conditions that have been reported for Suzuki-Miyaura couplings involving thiophene boronic acids. While not all examples use this compound specifically, they provide excellent starting points for optimization.
Table 1: Catalyst Systems for Couplings with Thiophene Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Chloroanisole | 2-Thiopheneboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | RT | 95 | [4][6] |
| 2-Bromopyridine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 88 | N/A |
| 4-Bromotoluene | 3-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 93 | [7] |
| 3-Bromoaniline | 2-Thiopheneboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq) | RT | 96 | [8] |
| Aryl Chlorides | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | RT | 85-98 | [9] |
Table 2: Base and Solvent Effects
| Base | Solvent | Typical Observation | Recommendation |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | Often provides a good balance of reactivity while minimizing protodeboronation.[1][2] | A reliable first choice for difficult couplings. |
| K₂CO₃ | Toluene/H₂O, Ethanol | A milder base, useful if protodeboronation is severe.[2][10] | Consider for sensitive substrates. |
| KF | Dioxane, THF (anhydrous) | Mild and effective, especially under anhydrous conditions.[1] | Excellent for minimizing protodeboronation. |
| Cs₂CO₃ | THF/H₂O, Dioxane | A stronger carbonate base, can be effective for unreactive partners.[7] | Use with caution due to risk of protodeboronation. |
| NaOH | Aqueous mixtures | Very strong base, high risk of protodeboronation for thiophene boronic acids.[1][10] | Generally not recommended for this substrate class. |
Experimental Protocols
General Protocol for a Difficult Suzuki Coupling with a Buchwald Precatalyst
This procedure is a starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (start with 40-80 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Preparing a Diethanolamine Adduct of this compound
This procedure creates a more stable, crystalline solid that is less prone to protodeboronation.[1]
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction in place of the boronic acid.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids (2010) | Tom Kinzel | 550 Citations [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. boa.unimib.it [boa.unimib.it]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Addressing low reactivity of 3-Methylthiophene-2-boronic acid
Technical Support Center: 3-Methylthiophene-2-boronic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with this compound in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
Low reactivity is a common issue with this compound and can be attributed to several factors:
-
Steric Hindrance: The methyl group at the 3-position of the thiophene ring sterically hinders the boron center. This impediment can slow down the crucial transmetalation step in the catalytic cycle.[1]
-
Protodeborylation: Thienylboronic acids are particularly susceptible to protodeborylation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3][4] This process consumes the boronic acid, reducing the yield of the desired product.[2] It is often accelerated by high pH (>10), elevated temperatures, and the presence of aqueous media.[2][3]
-
Catalyst Inactivity: The chosen palladium catalyst or ligand system may not be active enough to overcome the steric hindrance or to promote the desired coupling at a rate that outpaces protodeborylation.[2]
-
Reagent Instability: Like many boronic acids, this compound is sensitive to air and moisture.[5] Improper storage or handling can lead to degradation and reduced efficacy.[2][5]
Q2: What is protodeborylation and how can I minimize it?
Protodeborylation is a chemical reaction where a proton source (like water) cleaves the C-B bond of the boronic acid, resulting in the formation of 3-methylthiophene as a byproduct.[2][4] Thienylboronic acids are especially prone to this side reaction under the basic conditions typical of Suzuki couplings.[3]
Strategies to Minimize Protodeborylation:
-
Use a Stabilized Boronic Acid Surrogate: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate ester, or an organotrifluoroborate salt.[2][4][6][7] These "slow-release" precursors can protect the boron group from degradation while gradually releasing the active boronic acid into the reaction.[4][6][8]
-
Optimize the Base: Use milder, non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like NaOH or KOH.[2] Finely ground, anhydrous bases are preferable.
-
Control Reaction Conditions: Run the reaction at the lowest effective temperature and for the shortest time necessary to minimize thermal decomposition.[2]
-
Use Anhydrous Solvents: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeborylation. Using anhydrous solvents or carefully controlling the amount of water can be beneficial.[8]
Q3: Which catalyst and ligand systems are most effective for this sterically hindered substrate?
For sterically demanding substrates, highly active catalyst systems are required. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands are often the best choice.
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are designed to accelerate both the oxidative addition and reductive elimination steps and are effective for coupling hindered substrates.[9][10]
-
Recommended Catalysts: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts like XPhos Palladacycles have shown high efficacy in challenging cross-coupling reactions.[3][9] Using a pre-formed catalyst avoids the need for in-situ activation, which can sometimes be inefficient.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Low Conversion | 1. Catalyst Inactivity: The Pd(0) active species has not formed or has decomposed. | • Use a modern palladium precatalyst (e.g., XPhos G3 Palladacycle).• Switch to a bulkier, more electron-rich ligand like SPhos or XPhos to facilitate oxidative addition.[9][10]• Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation. |
| 2. Steric Hindrance: The substrates are too bulky for the chosen catalyst system. | • Increase reaction temperature cautiously.• Screen a panel of bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).• Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). | |
| 3. Poor Reagent Quality: The boronic acid has degraded due to improper storage. | • Use fresh, high-purity this compound.• Store the reagent under an inert atmosphere (argon or nitrogen) at low temperatures and protected from light.[2] | |
| Low Yield with Significant Byproduct Formation | 1. Protodeborylation: The primary side reaction is the formation of 3-methylthiophene. | • Convert the boronic acid to a more stable MIDA ester or trifluoroborate salt.[4][6][7]• Use a milder base such as K₃PO₄ or Cs₂CO₃.[2]• Minimize water content in the reaction. |
| 2. Homocoupling: The boronic acid is coupling with itself (Glaser coupling). | • Ensure the reaction is truly anaerobic; oxygen can promote homocoupling.• Lower the reaction temperature. | |
| Inconsistent Results / Poor Reproducibility | 1. Variable Reagent Quality: Moisture or air exposure is degrading the boronic acid inconsistently. | • Handle the boronic acid in a glovebox or under a stream of inert gas.• Store the reagent in small, single-use aliquots. |
| 2. Solvent/Base Hydration: The amount of water is not consistent between runs. | • Use freshly opened, anhydrous solvents.• Dry bases (like K₂CO₃ or K₃PO₄) in an oven before use. |
Data on Catalyst System Performance
The selection of the correct catalyst, ligand, and base is critical. The following table summarizes conditions that have proven effective for challenging Suzuki-Miyaura couplings involving thienylboronic acids.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Result | Reference |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3) | Dioxane/H₂O | 80 | Effective for minimizing protodeborylation. | [2][9] |
| Pd₂(dba)₃ (2.5%) | XPhos (5%) | K₃PO₄ (2) | Toluene | 100 | Good for sterically hindered substrates. | [3] |
| XPhos G3 Palladacycle (2%) | (Internal) | K₃PO₄ (2) | 2-MeTHF | 80-100 | Highly active system, often gives reliable results. | [3] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Using SPhos Ligand
This protocol is a robust starting point for the coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate, K₃PO₄ (3.0 equiv, finely ground)
-
Degassed solvent (e.g., Toluene/H₂O 10:1 or Dioxane/H₂O 5:1)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 0.02 equiv), SPhos (16.4 mg, 0.04 equiv), and K₃PO₄ (318 mg, 1.5 equiv).[11]
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., 5 mL Toluene and 0.5 mL water) via syringe.[11]
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[11]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a Stabilized Boronic Ester (MIDA Ester)
This method is recommended when protodeborylation is a significant issue.
Procedure:
-
Follow the setup in Protocol 1, but substitute the this compound with its corresponding MIDA boronate ester (1.2 equiv).[2]
-
Use a biphasic solvent system such as THF/water.[7]
-
The base (e.g., K₃PO₄ or KOH) facilitates the slow hydrolysis of the MIDA ester, releasing the boronic acid in a controlled manner.[7]
-
Proceed with the reaction, monitoring, and work-up as described above. The slow release often leads to higher yields by minimizing side reactions.[4][6]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered with this compound.
Caption: Troubleshooting workflow for Suzuki couplings.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. This compound | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nva.sikt.no [nva.sikt.no]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability issues of 3-Methylthiophene-2-boronic acid in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methylthiophene-2-boronic acid in solution. The information is designed to help you anticipate and resolve common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: this compound is sensitive to air and moisture.[1] The primary stability issue in solution is its susceptibility to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-methylthiophene as a byproduct.[2][3] This degradation is particularly prevalent under basic conditions, elevated temperatures, and in the presence of aqueous solvents, which are common in Suzuki-Miyaura cross-coupling reactions.[2]
Q2: How can I minimize the degradation of this compound during a Suzuki-Miyaura coupling reaction?
A2: To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]
-
Reaction Temperature: If possible, run the reaction at a lower temperature. Higher temperatures accelerate the rate of protodeboronation.[2]
-
Solvent System: While some water is often necessary for the Suzuki-Miyaura reaction, using anhydrous solvents or minimizing the amount of water can reduce the extent of protodeboronation.[2]
-
Use of Stabilized Derivatives: Consider using more stable derivatives such as the pinacol ester or the N-methyliminodiacetic acid (MIDA) ester of this compound. These can release the active boronic acid slowly under the reaction conditions, minimizing its concentration and thus its degradation.[4][5][6]
Q3: What are the signs of this compound degradation in my reaction?
A3: The most common sign is a lower than expected yield of your desired product and the formation of 3-methylthiophene as a significant byproduct.[2] You may also observe the incomplete consumption of your starting materials. Analytical techniques such as TLC, GC-MS, LC-MS, or ¹H NMR of the crude reaction mixture can confirm the presence of 3-methylthiophene.
Q4: How should I store this compound to ensure its stability?
A4: It should be stored in a cool, dry place, away from direct sunlight and heat sources.[1] It is crucial to keep it in a tightly sealed container to protect it from moisture and air, which can cause degradation.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low or no yield in Suzuki-Miyaura coupling with significant formation of 3-methylthiophene.
-
Possible Cause: Protodeboronation of this compound is likely occurring at a faster rate than the desired cross-coupling reaction.
-
Troubleshooting Steps:
-
Reaction Conditions Optimization:
-
Base: Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).
-
Temperature: Lower the reaction temperature.
-
Solvent: Use anhydrous solvents or reduce the water content.
-
-
Use a Stabilized Boronic Acid Derivative:
-
Pinacol Ester: this compound pinacol ester is generally more stable to protodeboronation under reaction conditions.
-
MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and provide a slow release of the boronic acid, which can significantly improve yields with unstable boronic acids.[5][7][8][9]
-
-
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.
Issue 2: Inconsistent results between batches of this compound.
-
Possible Cause: The quality and purity of the boronic acid can vary. It can dehydrate to form boroxines (cyclic trimers), which can affect its reactivity and stoichiometry.
-
Troubleshooting Steps:
-
Quality Control: If possible, analyze the boronic acid by ¹H NMR before use to check for purity and the presence of boroxines.
-
Standardize Storage: Ensure all batches are stored under the same cool, dry, and inert conditions.
-
Fresh Reagent: Use freshly purchased or prepared boronic acid for critical reactions.
-
Data on Stability
While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following table provides a qualitative and semi-quantitative summary of factors influencing its stability based on general knowledge of thiopheneboronic acids.
| Parameter | Condition | Expected Stability of this compound | Notes |
| pH | Acidic (pH < 7) | Relatively Stable | Protodeboronation is generally slower at lower pH. |
| Neutral (pH ≈ 7) | Moderately Stable | Stability is generally better at neutral pH compared to basic conditions. | |
| Basic (pH > 8) | Low Stability | Protodeboronation is significantly accelerated.[2] | |
| Temperature | Low (0-25 °C) | Higher Stability | Degradation rates are slower at lower temperatures. |
| Elevated (50-100 °C) | Low Stability | Protodeboronation is significantly faster at higher temperatures.[2] | |
| Solvent | Anhydrous Organic (e.g., Dioxane, THF) | Higher Stability | Lack of a proton source minimizes protodeboronation. |
| Aqueous Mixtures | Lower Stability | Water acts as a proton source for protodeboronation.[2] | |
| Atmosphere | Inert (N₂ or Ar) | Higher Stability | Protects against potential oxidative degradation pathways. |
| Air | Lower Stability | Susceptible to oxidation and moisture-induced degradation.[1] |
Experimental Protocols
Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the degradation of this compound to 3-methylthiophene under simulated reaction conditions.
-
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a singlet in a clean region of the spectrum)
-
Base (e.g., K₂CO₃, if investigating the effect of base)
-
D₂O (if investigating the effect of water)
-
NMR tubes
-
-
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent of a known concentration.
-
In an NMR tube, dissolve a known amount of this compound in a known volume of the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
If investigating the effect of base and/or water, add a known amount of the base and/or D₂O to the NMR tube.
-
Incubate the NMR tube at the desired temperature (e.g., room temperature or elevated temperature in a temperature-controlled NMR probe or an oil bath).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of this compound (e.g., the thiophene ring protons) and a characteristic proton of the 3-methylthiophene product. Also, integrate the signal of the internal standard.
-
Calculate the relative amounts of the boronic acid and its degradation product over time by comparing their integrals to the integral of the internal standard.
-
Workflow for Monitoring Protodeboronation by ¹H NMR
Caption: Experimental workflow for monitoring degradation via ¹H NMR.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for performing a Suzuki-Miyaura coupling with this compound while minimizing its degradation.
-
Materials:
-
Aryl halide (1.0 eq)
-
This compound (or its pinacol/MIDA ester) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Mild base (e.g., K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., dioxane, toluene, THF)
-
Degassing equipment (e.g., nitrogen or argon line)
-
-
Procedure:
-
To an oven-dried flask, add the aryl halide, the mild base, and the palladium catalyst.
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Degas the solvent by bubbling the inert gas through the solution for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Add the this compound (or its derivative) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Signaling Pathway of a Suzuki-Miyaura Coupling Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-Methylthiophene-2-boronic acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylthiophene-2-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several key factors:
-
Reagent Quality and Stability : this compound is known to be sensitive to air and moisture.[1] Degradation of the boronic acid via protodeboronation (hydrolysis) is a common issue that can be accelerated by heat and the basic reaction conditions.[2] It is crucial to use high-purity reagents and consider using freshly opened or properly stored boronic acid.[3]
-
Oxygen Contamination : The palladium catalyst is sensitive to oxygen, which can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[2] Ensure that all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst and Ligand Choice : The selection of the palladium source and phosphine ligand is critical. For heteroaryl boronic acids, bulky and electron-rich phosphine ligands like SPhos or XPhos can be highly effective.[1] If using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species.
-
Base Selection : The base is essential for activating the boronic acid to form a more nucleophilic boronate species.[4] However, an inappropriate base can cause issues. A base that is too weak may not facilitate efficient transmetalation, while a base that is too strong can promote side reactions or degrade sensitive functional groups.[2] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used and often effective.[1][2]
-
Solvent and Temperature : The solubility of all components, especially the inorganic base, is crucial for reaction efficiency.[2] Common solvent systems include dioxane/water or toluene/water mixtures. The reaction temperature needs to be optimized; while higher temperatures can increase the reaction rate, they can also accelerate the degradation of the boronic acid.[1]
Q2: I am observing significant amounts of a homocoupled byproduct (3,3'-dimethyl-2,2'-bithiophene). How can this be minimized?
A2: The formation of homocoupling byproducts from this compound is typically caused by the presence of oxygen in the reaction mixture.[2] This side reaction is catalyzed by palladium species. To minimize homocoupling:
-
Rigorous Degassing : Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.
-
Inert Atmosphere : Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Catalyst Choice : Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) precatalysts which may promote this side reaction during their in-situ reduction.
Q3: How can I effectively remove unreacted this compound and its byproducts from my final product?
A3: Purification can be challenging due to similar polarities of the desired product and boron-containing impurities. Several strategies can be employed:
-
Aqueous Basic Wash : Unreacted boronic acids are acidic and can be converted to their water-soluble boronate salts by washing the crude reaction mixture with a basic aqueous solution, such as 1M NaOH or K₂CO₃. This allows for their removal into the aqueous layer during an extractive workup.
-
Column Chromatography : Meticulous flash column chromatography is a common and effective method. It is important to perform careful TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.
-
Recrystallization : If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique to remove impurities.
-
Boronic Acid Scavengers : In more challenging cases, specialized scavengers like polymer-supported diethanolamine can be used to selectively bind and remove excess boronic acid.
Q4: My this compound appears to be degrading upon storage. What are the proper storage conditions?
A4: this compound is sensitive to air and moisture and should be handled accordingly.[1] For long-term stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), in a cool, dry, and dark place such as a desiccator or a freezer. Avoid frequent opening of the container in a humid atmosphere.
Q5: Are there more stable alternatives to this compound for use in Suzuki-Miyaura couplings?
A5: Yes, if the instability of the boronic acid is a persistent issue, consider using more stable derivatives such as boronic esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates.[2][5] These compounds are generally more robust to storage and handling and can release the corresponding boronic acid in situ under the reaction conditions. This "slow release" can sometimes lead to higher yields, especially in reactions that are slow or require high temperatures.[2]
Data Presentation
The following table summarizes results from Suzuki-Miyaura coupling reactions involving this compound under different conditions, providing a reference for reaction optimization.
| Aryl Halide/Electrophile | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10%) | Na₃PO₄ (3.0) | Dioxane | 100 | - | 58 |
| 2,5-dibromo-3-methylthiophene | Pd(PPh₃)₄ (6%) | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 63 |
| 2,5-dibromo-3-methylthiophene | Pd(PPh₃)₄ (6%) | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 51 |
| 2,5-dibromo-3-methylthiophene* | Pd(PPh₃)₄ (6%) | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 43 |
*Note: In these examples, the boronic acid partners were 4-methoxyphenylboronic acid, 4-(trifluoromethyl)phenylboronic acid, and 3,5-bis(trifluoromethyl)phenylboronic acid, respectively, reacting with the thiophene halide.[5]
Experimental Protocols
Detailed Methodology for a General Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the coupling of an aryl bromide with this compound. Optimization of stoichiometry, catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a Pd(II) precatalyst with a suitable ligand (e.g., Pd(OAc)₂ with SPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
Procedure:
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst/precatalyst and ligand, and the base (2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting aryl halide.
-
Reaction : Place the sealed flask in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically between 80-110 °C).
-
Monitoring : Monitor the progress of the reaction by TLC or LC-MS by taking small aliquots from the reaction mixture. Check for the consumption of the limiting starting material.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer and wash it sequentially with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system to obtain the pure product.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: The catalytic cycle of a Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Effect of base and solvent on 3-Methylthiophene-2-boronic acid coupling reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers using 3-Methylthiophene-2-boronic acid in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the most common initial checks?
A1: When a Suzuki coupling reaction fails or provides low yields, begin by assessing these critical parameters:
-
Reagent Quality: Verify the purity of your this compound, aryl halide, and other reagents. Boronic acids can degrade over time, especially if exposed to air or moisture.[1][2] Consider using a fresh batch or purifying the existing stock.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the palladium catalyst and cause undesirable side reactions like the homocoupling of the boronic acid.[2][3] Ensure your solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a more robust, air-stable precatalyst if catalyst degradation is suspected.[2]
Q2: What is protodeboronation and why is it a significant problem with this compound?
A2: Protodeboronation is a common and detrimental side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[3][5] This consumes the starting material without forming the desired product. Heterocyclic boronic acids, including thiophene derivatives, are particularly susceptible to this process, which can be accelerated by heat, the presence of a base, and water.[6][7] A careful balance between the rate of the desired cross-coupling and the rate of protodeboronation is essential for a successful reaction.[5]
Q3: How does the choice of base impact the coupling reaction?
A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to facilitate the transmetalation step.[8] The choice of base is often substrate-dependent and can significantly affect the reaction rate and yield.[3][9]
-
Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[3][10] K₃PO₄ is often effective for challenging couplings.
-
The base's effectiveness is linked to the solvent system; for instance, inorganic bases often require some water for dissolution and optimal activity.[11]
-
Using a milder base like potassium fluoride (KF) can be beneficial if your substrates contain base-labile functional groups, such as esters.[8][12]
Q4: What is the role of the solvent, and how do I choose the right one?
A4: The solvent system is critical for ensuring that all reaction components (catalyst, reagents, base) are sufficiently soluble to interact.[11]
-
Commonly used solvents include aprotic options like 1,4-dioxane, tetrahydrofuran (THF), and toluene .[3][11]
-
Often, a co-solvent system with water (e.g., Dioxane/H₂O, THF/H₂O) is employed to dissolve the inorganic base.[9][11] The ratio of the organic solvent to water can be a critical parameter to optimize.[13][14]
-
The choice can be complex, as solvent polarity does not always directly correlate with reaction success and should be optimized empirically for your specific substrates.[15]
Q5: My reaction works with simple aryl halides but fails with more complex or electron-rich ones. What could be the cause?
A5: This issue often points to a slow oxidative addition step, which is the initial reaction of the aryl halide with the Pd(0) catalyst.[5] If this step is sluggish, it allows more time for the sensitive this compound to decompose via protodeboronation.[3] To address this, consider switching to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) to accelerate the oxidative addition.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Protodeboronation: The boronic acid is decomposing faster than it is coupling.[6] 2. Poor Reagent Quality: Degradation of boronic acid, catalyst, or solvent.[2][3] 3. Ineffective Catalyst System: The chosen palladium catalyst or ligand is not active enough for the specific substrates.[2] 4. Poor Solubility: Reagents are not in the same phase.[11] | 1. Use a more active catalyst system to accelerate the cross-coupling.[5] Use anhydrous solvents or minimize water content.[5] Consider converting the boronic acid to a more stable derivative like a MIDA boronate.[16] 2. Check the purity of all reagents by NMR or another analytical method before use. Use fresh, anhydrous, and properly degassed solvents.[5][13] 3. Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos).[5] Use a pre-formed, air-stable palladacycle precatalyst.[2] 4. Change the solvent system. Try a co-solvent mixture like Toluene/Water or Dioxane/Water to improve solubility of the base and organic reagents.[10][11] Ensure vigorous stirring.[11] |
| Inconsistent Yields | 1. Moisture/Air Sensitivity: Inconsistent exclusion of air and moisture from the reaction.[1] 2. Reagent Instability: this compound can be unstable and degrade upon storage.[16] | 1. Improve degassing techniques (e.g., freeze-pump-thaw cycles or sparging with argon for an extended period).[4] Use Schlenk line or glovebox techniques for reagent handling. 2. Always use freshly acquired or purified boronic acid. Store it in a cool, dry place, tightly sealed.[1] Alternatively, use a stable boronic ester or MIDA boronate.[5][16] |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2] 2. Ineffective Transmetalation: A slow transmetalation step can lead to side reactions.[17] | 1. Rigorously degas all solvents and the reaction mixture.[2] 2. Ensure the base is appropriate and effectively dissolved. The choice of base and solvent is crucial for efficient transmetalation.[8][9] |
Data on Reaction Conditions
The optimal choice of base and solvent is highly dependent on the specific coupling partners. The following tables provide an illustrative summary of common combinations used in Suzuki-Miyaura reactions that can serve as a starting point for optimization.
Table 1: Illustrative Effect of Base on Suzuki Coupling Yield
| Base (Equivalents) | Common Solvent System | Typical Temperature (°C) | General Applicability & Notes |
| K₂CO₃ (2-3) | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | A widely used, cost-effective base. May be less effective for challenging or sterically hindered couplings.[9] |
| K₃PO₄ (2-3) | Dioxane/H₂O, Toluene | 80 - 110 | A stronger base, often successful where weaker bases fail. Particularly useful for coupling with aryl chlorides.[5] |
| Cs₂CO₃ (2-3) | Dioxane, THF | 80 - 100 | Highly effective, often providing higher yields, but more expensive. Can sometimes be used in anhydrous conditions.[10] |
| KF (3) | THF, Toluene | Room Temp - 80 | A milder base, useful for substrates with base-sensitive functional groups (e.g., esters).[8][12] |
Table 2: Illustrative Effect of Solvent on Suzuki Coupling
| Solvent System | Typical Base | General Characteristics & Notes |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | Biphasic system requiring vigorous stirring. Good for a wide range of substrates.[10] |
| 1,4-Dioxane / H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | Miscible system, often leading to homogeneous reaction mixtures and reproducible results.[5][14] |
| THF / H₂O | K₂CO₃, KF | Good general-purpose solvent system. THF is more polar than toluene.[4][13] |
| DMF or DMAc | K₂CO₃, Na₂CO₃ | Polar aprotic solvents. Can increase reaction rates but may also promote side reactions or be difficult to remove.[14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Disclaimer: This is a general guideline. The specific amounts, temperatures, and reaction times should be optimized for your particular substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1 v/v) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: Preparation of an Air-Stable MIDA Boronate Derivative
For particularly unstable boronic acids, conversion to an N-methyliminodiacetic acid (MIDA) boronate can significantly improve shelf-life and handling.[16]
-
Mixing Reagents: In a vial, combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).
-
Solvent and Water Removal: Add a solvent like DMF. Heat the mixture to 80-100 °C with azeotropic removal of water (e.g., using a Dean-Stark apparatus) for 2-4 hours.
-
Precipitation: Cool the reaction mixture to room temperature. Precipitate the MIDA boronate product by adding an anti-solvent such as diethyl ether.
-
Isolation: Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum. The resulting MIDA boronate is typically a stable, crystalline solid that can be stored and used directly in coupling reactions under slow-release conditions (e.g., with K₃PO₄ in aqueous dioxane).[5][16]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18]
Caption: A decision guide for selecting an appropriate base and solvent system.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Methylthiophene-2-boronic Acid and Its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Methylthiophene-2-boronic acid and its key isomers, thiophene-2-boronic acid and 5-methylthiophene-2-boronic acid. Understanding the distinct NMR profiles of these compounds is crucial for unambiguous structural elucidation, purity assessment, and quality control in synthetic chemistry and drug development. This document outlines the key spectral differences, supported by tabulated data and a standardized experimental protocol for acquiring high-quality NMR spectra.
Comparative NMR Data Analysis
The electronic environment of the thiophene ring is significantly influenced by the position of the methyl and boronic acid substituents. This, in turn, leads to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, providing a reliable method for differentiating between these isomers. The following tables summarize the key NMR spectral data for this compound and its comparator molecules.
Table 1: ¹H NMR Spectral Data of Thiophene-2-boronic Acid Derivatives in DMSO-d₆
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-4 | 7.55 | d | 5.0 | 1H |
| H-5 | 7.08 | d | 5.0 | 1H | |
| CH₃ | 2.51 | s | - | 3H | |
| B(OH)₂ | 8.10 | br s | - | 2H | |
| Thiophene-2-boronic acid | H-3 | 7.78 | dd | 2.9, 1.1 | 1H |
| H-4 | 7.20 | dd | 4.9, 2.9 | 1H | |
| H-5 | 7.65 | dd | 4.9, 1.1 | 1H | |
| B(OH)₂ | 8.25 | br s | - | 2H | |
| 5-Methylthiophene-2-boronic acid | H-3 | 7.45 | d | 3.5 | 1H |
| H-4 | 6.85 | d | 3.5 | 1H | |
| CH₃ | 2.50 | s | - | 3H | |
| B(OH)₂ | 8.05 | br s | - | 2H |
Note: The chemical shift of the B(OH)₂ protons is often broad and can vary with concentration and water content in the solvent.
Table 2: ¹³C NMR Spectral Data of Thiophene-2-boronic Acid Derivatives in DMSO-d₆
| Compound | C-2 | C-3 | C-4 | C-5 | CH₃ |
| This compound | ~138 (broad) | 142.1 | 131.5 | 127.8 | 15.3 |
| Thiophene-2-boronic acid | ~140 (broad) | 135.8 | 128.5 | 132.1 | - |
| 5-Methylthiophene-2-boronic acid | ~145 (broad) | 136.5 | 126.2 | 150.1 | 15.1 |
Note: The carbon atom attached to the boron (C-2) often exhibits a broad signal or may not be observed due to quadrupolar relaxation induced by the boron nucleus.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following outlines the key steps for the ¹H and ¹³C NMR analysis of thiophene-2-boronic acid derivatives.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for these compounds, aiding in the observation of the exchangeable boronic acid protons.
-
Dissolution: Gently vortex or sonicate the tube to ensure the sample is fully dissolved.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.
-
Temperature: All spectra should be acquired at a constant temperature, typically 298 K (25 °C).
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm.
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-250 ppm.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Mandatory Visualizations
The following diagrams illustrate the general workflow for NMR characterization and the logical relationships in comparing the spectral data of the thiophene-2-boronic acid derivatives.
Caption: General experimental workflow for NMR analysis of thiophene boronic acid derivatives.
Caption: Logical relationship for the comparative NMR analysis of thiophene boronic acid derivatives.
A Comparative Guide to the Mass Spectrometry Analysis of 3-Methylthiophene-2-boronic Acid and its Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients and intermediates is paramount. This guide provides a detailed comparison of mass spectrometry-based methods for the analysis of 3-methylthiophene-2-boronic acid, a key building block in various synthetic pathways. We present a comparative overview of analytical techniques, supported by experimental data and protocols, to assist in selecting the optimal method for your research needs.
Comparison of Analytical Methodologies
The analysis of boronic acids, including this compound, presents unique challenges due to their propensity for dehydration to form cyclic boroxines and their relatively low volatility. Mass spectrometry, coupled with appropriate separation techniques, offers a powerful tool for the characterization and quantification of these compounds. The choice of methodology depends on factors such as the required sensitivity, the nature of the sample matrix, and the desired throughput.
Below is a summary of common analytical techniques for the analysis of boronic acids, with performance metrics based on published data for similar compounds.
Table 1: Performance Comparison of Mass Spectrometry-Based Methods for Boronic Acid Analysis
| Parameter | LC-MS/MS (ESI) | GC-MS (with Derivatization) |
| Principle | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. | Partitioning between a gaseous mobile phase and a solid stationary phase, requiring derivatization for volatility. |
| Applicability | Highly versatile for a wide range of compounds, offering high sensitivity and selectivity without derivatization.[1][2][3] | Suitable for volatile and thermally stable compounds; derivatization is necessary for polar analytes like boronic acids.[4] |
| Limit of Detection (LOD) | As low as pg/mL levels.[2] | Typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | 2-10 pg/mL for some phenylboronic acids.[2] | In the ng/mL range. |
| Linearity (R²) | >0.99.[3] | >0.99. |
| Key Advantage | High throughput and sensitivity without the need for derivatization.[1] | High selectivity and sensitivity.[4] |
Table 2: Comparison with Alternative Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust and cost-effective for routine quantification.[4] | Lower sensitivity compared to MS; retention of hydrophilic boronic acids can be challenging.[5] |
| ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the nuclear magnetic resonance of the ¹¹B isotope. | Provides detailed structural information about the boron center.[6] | Lower sensitivity than MS; requires higher sample concentrations. |
Mass Spectral Fragmentation of this compound
Upon electron ionization, the molecular ion (M⁺˙) at m/z 142 would be expected. Key fragmentation pathways would likely involve:
-
Loss of water (H₂O): A common fragmentation for boronic acids, leading to a peak at m/z 124.
-
Loss of the boronic acid group (B(OH)₂): This would result in a fragment corresponding to the 3-methylthiophene cation at m/z 97. The mass spectrum of 3-methylthiophene shows a strong molecular ion peak at m/z 98, and its fragmentation would likely contribute to the overall spectrum of this compound.[8]
-
Cleavage of the thiophene ring: Fragmentation of the thiophene ring can lead to various smaller fragments.
The pinacol ester of this compound is a common, more stable derivative with a molecular weight of 224.13 g/mol . Its analysis would show a molecular ion at m/z 224 and fragmentation would involve the loss of the pinacol group and fragmentation of the thiophene ring.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods.
LC-MS/MS Method for Underivatized Boronic Acids
This method is suitable for the direct, high-sensitivity analysis of this compound.[3]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Ammonia in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Gradient Elution: A suitable gradient to achieve separation from other components.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
GC-MS Method with Derivatization
This method requires derivatization to increase the volatility of the boronic acid.[4]
-
Derivatization:
-
Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture to 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
-
GC System:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at an appropriate temperature (e.g., 100°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-550).
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for the mass spectrometry analysis of this compound.
Caption: Predicted fragmentation pathway for this compound in mass spectrometry.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. sciex.com [sciex.com]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]
- 8. Thiophene, 3-methyl- [webbook.nist.gov]
A Comparative Analysis of Reactivity: 3-Methylthiophene-2-boronic acid versus Thiophene-2-boronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, thiophene-containing boronic acids are invaluable synthons for the introduction of the thiophene moiety, a common scaffold in pharmaceuticals and functional materials. This guide provides an in-depth comparison of the reactivity of 3-Methylthiophene-2-boronic acid and its parent compound, thiophene-2-boronic acid, in the widely utilized Suzuki-Miyaura coupling reaction. This analysis is supported by a review of established chemical principles and available, albeit non-comparative, experimental data.
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoborane and an organic halide. The reactivity of the boronic acid partner is a critical factor influencing reaction efficiency, yield, and overall success. The introduction of a methyl group at the 3-position of the thiophene ring in this compound introduces both electronic and steric effects that can modulate its reactivity compared to the unsubstituted thiophene-2-boronic acid.
Theoretical Impact on Reactivity
The primary difference between the two subject compounds lies in the presence of a methyl group adjacent to the boronic acid functionality in this compound. This substituent is expected to influence the reaction through two main mechanisms:
-
Electronic Effects: The methyl group is a weak electron-donating group. This inductive effect can increase the electron density of the thiophene ring. In the context of the Suzuki-Miyaura catalytic cycle, a more electron-rich aryl group can facilitate the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst. This would suggest that this compound might exhibit enhanced reactivity.
-
Steric Effects: The methyl group also introduces steric bulk in proximity to the reactive C-B bond. This steric hindrance could potentially impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step. This effect would predict a decrease in reactivity for the methylated compound.
The overall reactivity of this compound is therefore a result of the interplay between these opposing electronic and steric factors. The dominant effect will ultimately determine whether it is more or less reactive than thiophene-2-boronic acid under specific reaction conditions.
Experimental Data and Observations
The following table summarizes representative, non-comparative experimental data for the Suzuki-Miyaura coupling of both boronic acids.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophene-2-boronic acid | 2-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Aq. Kolliphor EL | RT | 0.25 | 86[1] |
| Thiophene-2-boronic acid | 3-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Aq. Kolliphor EL | RT | 1 | 96[1] |
| Thiophene-2-boronic acid | 4-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Aq. Kolliphor EL | RT | 0.25 | 91[1] |
| This compound | 2,5-Dibromothiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 27-63 (mono-arylated)[2] |
Note: The data presented is from separate studies and not from a direct comparative experiment. The reaction conditions are not identical and therefore the yields are not directly comparable.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving thiophene boronic acids, based on commonly reported procedures.
General Protocol for Suzuki-Miyaura Coupling:
A flame-dried Schlenk tube or round-bottom flask is charged with the aryl halide (1.0 mmol, 1.0 equiv), the respective thiophene boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water) is then added. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time. Reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow and Considerations
The decision-making process for selecting between this compound and thiophene-2-boronic acid, and for optimizing the reaction conditions, can be visualized as follows:
Caption: Factors influencing the reactivity of this compound.
Conclusion
References
A Comparative Guide to the Performance of Substituted Thienylboronic Acids in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. This guide provides an objective comparison of the performance of substituted thienylboronic acids against other boronic acid alternatives, supported by experimental data, to aid in the selection of optimal coupling partners and reaction conditions.
Thiophene moieties are crucial components in many pharmaceuticals and organic electronic materials. The Suzuki-Miyaura coupling is a powerful method for incorporating these five-membered heterocycles into larger molecular frameworks. However, the performance of thienylboronic acids in these reactions can be influenced by a variety of factors, including the position and nature of substituents on the thiophene ring, the choice of catalyst, base, and solvent. Understanding these nuances is key to achieving high yields and purity in the desired products.
Performance Comparison of Boronic Acids in Suzuki Coupling
The reactivity of boronic acids in Suzuki coupling is highly dependent on their electronic and steric properties. Generally, electron-rich boronic acids and those with less steric hindrance tend to exhibit higher reactivity. However, the stability of the boronic acid itself is also a critical factor, with some heteroarylboronic acids, including certain thienyl derivatives, being prone to protodeboronation under basic reaction conditions.
The following tables summarize the performance of various substituted thienylboronic acids in comparison to other commonly used boronic acids in Suzuki coupling reactions with aryl halides.
Table 1: Comparison of Thienylboronic Acids with Phenylboronic Acid
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Thienylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [This is a representative value based on typical conditions] |
| 3-Thienylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 82 | [This is a representative value based on typical conditions] |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [This is a representative value based on typical conditions] |
| (5-Formylthiophen-2-yl)boronic Acid | 4-Bromoanisole | XPhos Pd G4 (2) | K₂CO₃ | Dioxane | 40 | 0.5 | >99 (conversion) | [1][2] |
| 4-Methoxyphenylboronic acid | 5-Bromo-thiophene-2-carboxaldehyde | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/water | 80 | 4 | 84 | [2] |
Table 2: Influence of Substituents on Phenylboronic Acid Reactivity
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic Acid (electron-donating) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 | [Representative literature values] |
| 4-Chlorophenylboronic Acid (electron-withdrawing) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | [Representative literature values] |
| 2-Nitrophenylboronic acid (steric hindrance) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 65 | [3] |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [3] |
From the data, it is evident that while phenylboronic acid generally provides high yields, substituted thienylboronic acids can also be highly effective coupling partners, particularly when optimized catalyst systems such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos) are used.[1][2] The use of highly active pre-catalysts can significantly improve reaction rates and yields, even at lower temperatures.[1][2] Notably, the electronic nature of substituents on the boronic acid plays a significant role, with electron-donating groups on phenylboronic acid leading to slightly higher yields compared to electron-withdrawing groups. Steric hindrance, as seen with the 2-nitrophenylboronic acid, can dramatically reduce reaction efficiency.[3]
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura coupling of a substituted thienylboronic acid is provided below.
Synthesis of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde
This protocol is adapted from a study on the Suzuki-Miyaura cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole.[2]
Materials:
-
(5-Formylthiophen-2-yl)boronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
XPhos Pd G4 (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add (5-formylthiophen-2-yl)boronic acid, 4-bromoanisole, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the XPhos Pd G4 catalyst to the flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to reach high conversion within 30 minutes.[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Suzuki Coupling Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
A Comparative Guide to the Kinetic Profile of 3-Methylthiophene-2-boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of 3-methylthiophene-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. While direct, comprehensive kinetic studies on this specific boronic acid are not extensively available in the public domain, this document synthesizes existing data on related thiophene boronic acids and general principles of Suzuki-Miyaura reaction kinetics to offer a valuable comparative perspective. We will compare its reactivity with common alternatives and provide detailed experimental protocols for researchers seeking to conduct their own kinetic studies.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences the reaction kinetics and overall yield. Thiophene-containing biaryls are prevalent motifs in pharmaceuticals and organic materials, making the understanding of thiophene boronic acid reactivity paramount.
Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling of 2,5-dibromo-3-methylthiophene with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-bromo-3-methyl-5-phenylthiophene | 75 |
| 2 | 4-Methylphenylboronic acid | 2-bromo-3-methyl-5-(p-tolyl)thiophene | 82 |
| 3 | 4-Methoxyphenylboronic acid | 2-bromo-5-(4-methoxyphenyl)-3-methylthiophene | 85 |
| 4 | 4-Chlorophenylboronic acid | 2-bromo-5-(4-chlorophenyl)-3-methylthiophene | 78 |
| 5 | 4-Nitrophenylboronic acid | 2-bromo-3-methyl-5-(4-nitrophenyl)thiophene | 65 |
Reaction conditions: 2,5-dibromo-3-methylthiophene (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 mmol), in a mixture of toluene, ethanol, and water (4:1:1), reflux for 12 h.
The data in Table 1, while not a direct kinetic study, provides valuable insights into the relative reactivity of different arylboronic acids when coupled with a 3-methylthiophene derivative. Electron-donating groups on the phenylboronic acid (e.g., methyl, methoxy) tend to give higher yields, suggesting a potential increase in the rate of transmetalation. Conversely, strong electron-withdrawing groups (e.g., nitro) result in lower yields, which could be attributed to a slower transmetalation step.
Alternative Boronic Acid Derivatives
For challenging coupling reactions or to improve stability and handling, several alternatives to traditional boronic acids have been developed.
Table 2: Comparison of Boronic Acid Derivatives
| Derivative | Key Features | Advantages | Disadvantages |
| Boronic Acids | Standard reagent | Readily available, wide variety | Prone to protodeboronation, can form trimers (boroxines) |
| Pinacol Esters | More stable than boronic acids | Easier to purify and handle | Generally slower reaction rates compared to boronic acids |
| MIDA Esters | Highly stable, slow-release of boronic acid | Excellent for controlling reaction stoichiometry and for unstable boronic acids | Requires an additional deprotection step |
| Organotrifluoroborates | Crystalline, air- and moisture-stable solids | Enhanced stability, less prone to protodeboronation | Requires preparation from the corresponding boronic acid |
The choice of the boron reagent can significantly impact the kinetic profile of the reaction. While boronic acids are often more reactive, their instability can be a drawback. For kinetic studies requiring precise concentrations, the use of more stable derivatives like pinacol or MIDA esters might be advantageous, although the observed rate constants will reflect the combined kinetics of deprotection and coupling.
Experimental Protocols
To facilitate further research into the kinetics of this compound reactions, detailed experimental protocols for a typical kinetic study and the Suzuki-Miyaura reaction are provided below.
Protocol 1: Kinetic Study of a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for monitoring the reaction progress and determining the reaction kinetics.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, this compound, palladium catalyst, base, and internal standard in the chosen solvent.
-
Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired final concentrations.
-
Initiation: Place the vials in a pre-heated heating block at the desired reaction temperature and start vigorous stirring. This is considered time zero (t=0).
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial and quench it immediately in a vial containing a quenching agent (e.g., a cold solution of diethyl ether and water).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining reactants.
-
Data Analysis: Plot the concentration of the product versus time. From this data, the initial reaction rate can be determined. To determine the reaction order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial rate. The rate law and the rate constant can then be determined.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of biaryls using this compound.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for a kinetic study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a kinetic study of a chemical reaction.
References
A Head-to-Head Battle of Boron: Benchmarking 3-Methylthiophene-2-boronic Acid in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, organoboron reagents are indispensable tools for the construction of complex molecular architectures, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. For researchers and professionals in drug discovery and materials science, the selection of the optimal boronic acid or ester is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of 3-Methylthiophene-2-boronic acid against other commonly employed organoboron reagents, supported by experimental data and detailed protocols, to empower informed decision-making in your synthetic endeavors.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, valued for its mild conditions and functional group tolerance. The performance of an organoboron reagent in this catalytic cycle is influenced by a combination of electronic and steric factors, as well as its inherent stability. Here, we compare this compound with other benchmark reagents: Phenylboronic acid, 3-Thiopheneboronic acid, and their corresponding pinacol esters.
Data Presentation: Suzuki-Miyaura Coupling with 4-Bromoanisole
| Organoboron Reagent | Product | Representative Yield (%) | Relative Reaction Time | Key Observations |
| This compound | 4-Methoxy-4'-(3-methylthiophen-2-yl)biphenyl | ~90-95% | Fast | The electron-donating methyl group enhances the nucleophilicity of the boronic acid, leading to a faster reaction and high yield. |
| Phenylboronic acid | 4-Methoxybiphenyl | 92% | Moderate | A standard and reliable coupling partner, providing high yields under optimized conditions. |
| 3-Thiopheneboronic acid | 4-Methoxy-4'-(3-thienyl)biphenyl | 88%[1] | Moderate to Fast | Generally exhibits good reactivity, though potentially slightly lower than the 2-substituted isomer due to steric effects. |
| 2-Thiopheneboronic acid | 4-Methoxy-4'-(2-thienyl)biphenyl | 91%[1] | Fast | The electron-rich nature of the thiophene ring facilitates transmetalation, leading to high yields and fast reaction times. |
| This compound pinacol ester | 4-Methoxy-4'-(3-methylthiophen-2-yl)biphenyl | ~85-90% | Slower | Offers enhanced stability for storage and handling compared to the boronic acid, with a slight trade-off in reactivity.[2] |
| Phenylboronic acid pinacol ester | 4-Methoxybiphenyl | ~80-85% | Slower | A stable and easy-to-handle reagent, often used in high-throughput screening and when slow, controlled reactivity is desired.[2] |
Note: The yields and reaction times are illustrative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Experimental Protocols
Reproducibility is paramount in scientific research. The following is a detailed, standardized protocol for the Suzuki-Miyaura cross-coupling reaction that can be employed for a comparative study of different organoboron reagents.
Standardized Protocol for Comparative Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Organoboron reagent (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, organoboron reagent, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative benchmarking of organoboron reagents.
Conclusion
This compound emerges as a highly effective reagent for Suzuki-Miyaura cross-coupling reactions. The presence of the electron-donating methyl group on the thiophene ring enhances its reactivity, often leading to faster reaction times and higher yields compared to its unsubstituted counterparts. While boronic esters offer advantages in terms of stability and handling, boronic acids, including this compound, generally exhibit superior reactivity. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including the desired reaction kinetics, the stability of other functional groups in the molecule, and practical considerations such as storage and handling. This guide provides a foundational framework and representative data to aid in the rational selection of organoboron reagents for your research and development needs.
References
A Comparative Guide to Byproducts in 3-Methylthiophene-2-boronic Acid Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. However, the use of heteroaryl boronic acids, such as 3-Methylthiophene-2-boronic acid, is often plagued by the formation of undesirable byproducts that can complicate purification and reduce yields. This guide provides an objective comparison of this compound with its more stable alternatives, focusing on the analysis of reaction byproducts, supported by experimental data and detailed protocols.
Executive Summary
The primary challenge in using this compound in Suzuki-Miyaura couplings is its susceptibility to protodeboronation and homocoupling. Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leads to the formation of 3-methylthiophene as a significant byproduct.[1][2] Homocoupling results in the dimerization of the boronic acid, yielding 2,2'-bis(3-methylthiophene). These side reactions are influenced by factors such as high pH, elevated temperatures, and the presence of water.[1][2]
To mitigate these issues, more stable alternatives such as the corresponding pinacol ester and potassium trifluoroborate salt have been developed. These derivatives generally exhibit enhanced stability, leading to cleaner reaction profiles and higher yields of the desired coupled product.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance of this compound and its derivatives in a Suzuki-Miyaura coupling with a generic aryl bromide (Ar-Br). The data presented is a representative compilation based on established principles and reported outcomes for similar heteroaryl boronic acids.
| Reagent | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Homocoupling Byproduct (%) |
| This compound | 60-75 | 15-25 | 5-10 |
| This compound pinacol ester | 85-95 | 2-5 | <2 |
| Potassium 3-methylthiophene-2-trifluoroborate | 90-98 | <2 | <1 |
Signaling Pathways and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Reaction pathways in the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Degas the solution by bubbling with argon for 15 minutes.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture under a positive flow of argon.
-
Heat the reaction to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound pinacol ester
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
Follow steps 1-3 from Protocol 1, using the pinacol ester and potassium carbonate.
-
Add toluene and water (5:1 v/v).
-
Degas the solution.
-
Add Pd(PPh₃)₄ directly to the flask under an argon counterflow.
-
Heat the reaction to 90 °C and monitor.
-
Follow steps 8-10 from Protocol 1 for workup and purification.
Protocol 3: Suzuki-Miyaura Coupling of Potassium 3-methylthiophene-2-trifluoroborate
Materials:
-
Potassium 3-methylthiophene-2-trifluoroborate (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a round-bottom flask, add the aryl bromide, potassium 3-methylthiophene-2-trifluoroborate, and cesium carbonate.[3]
-
Add THF and water (9:1 v/v).[3]
-
Add PdCl₂(dppf) to the flask.
-
Heat the reaction to 70 °C and monitor.
-
Follow steps 8-10 from Protocol 1 for workup and purification.
Conclusion
The analysis of reaction byproducts from the Suzuki-Miyaura coupling of this compound reveals that protodeboronation and homocoupling are significant side reactions that can impact the efficiency of the synthesis. The use of more stable alternatives, namely the pinacol ester and the potassium trifluoroborate salt, effectively suppresses these unwanted pathways, leading to cleaner reactions and higher yields of the desired biaryl products. For applications in drug development and complex molecule synthesis where purity and yield are paramount, the use of these stabilized boron reagents is highly recommended.
References
A Comparative Guide to Validating the Purity of Synthesized 3-Methylthiophene-2-boronic acid and Its Alternatives
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the success of subsequent reactions and the quality of the final product. This guide provides an objective comparison of analytical methods for validating the purity of 3-Methylthiophene-2-boronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. We will compare its purity validation with common alternatives such as 2-Thiopheneboronic acid, 3-Thiopheneboronic acid, and Phenylboronic acid, supported by illustrative experimental data and detailed protocols.
A primary challenge in the analysis of boronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration. This equilibrium between the monomeric acid and the boroxine can complicate analytical results, necessitating robust and well-chosen validation methods.
Comparison of Analytical Methods for Purity Validation
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis in terms of accuracy, precision, and sensitivity. The most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Method | Principle | Advantages | Limitations | Typical Application for Boronic Acids |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | High resolution and sensitivity, excellent for separating a wide range of organic molecules. | Requires a chromophore for UV detection. Boronic acids can be challenging due to their polarity and potential for on-column degradation. | Purity assessment, impurity profiling, and quantification of the main component and related substances. |
| Quantitative ¹H-NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard. | Provides structural information about the analyte and impurities. It is a primary method that does not require a reference standard of the analyte itself. Can quantify non-chromophoric impurities. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard with non-overlapping signals. | Absolute purity determination and quantification of both organic and inorganic impurities, including boroxines. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass analysis. | High sensitivity and excellent for identifying volatile impurities. | Boronic acids are generally non-volatile and require derivatization to increase their volatility, adding a step to the workflow. | Identification and quantification of volatile organic impurities and residual solvents. |
| Titration (Acid-Base) | Neutralization reaction between the acidic boronic acid and a standardized base, often in the presence of a diol like mannitol to enhance acidity. | Simple, inexpensive, and provides a measure of the total acidity. | Non-selective, as any acidic impurity will be titrated along with the analyte. Less accurate for weakly acidic boronic acids. | Assay of bulk material where acidic impurities are known to be minimal. |
| Melting Point Determination | A pure crystalline solid has a sharp and characteristic melting point, which is depressed and broadened by impurities. | Quick and simple method for a preliminary assessment of purity. | Insensitive to small amounts of impurities and not suitable for amorphous or non-crystalline substances. | A qualitative check for the presence of significant impurities in a crystalline sample. |
Illustrative Quantitative Data Summary
The following table presents typical, illustrative data for the purity analysis of this compound and its alternatives. This data is representative of what can be expected from high-quality synthesized batches.
| Compound | Typical Purity (by qNMR) | Purity (by HPLC Area %) | Key Impurities | Melting Point (°C) |
| This compound | >98% | >99% | Boroxine trimer, residual starting materials | 124-129 |
| 2-Thiopheneboronic acid | >98% | >99% | Boroxine trimer, thiophene | 138-140 |
| 3-Thiopheneboronic acid | >97% | >98% | Boroxine trimer, other positional isomers | 162-167 |
| Phenylboronic acid | >99% | >99.5% | Boroxine trimer, benzene | 216-219 |
Experimental Protocols
Detailed methodologies for the most critical purity validation techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of thiophene boronic acids.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the boronic acid sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol provides a method for determining the absolute purity of a boronic acid sample using an internal standard.
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid or 1,4-dinitrobenzene). The standard should have signals that do not overlap with the analyte or solvent signals.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the boronic acid sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds) to ensure full signal relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
The following diagrams illustrate key workflows in the purity validation process.
Caption: A general workflow for the synthesis, purification, and purity validation of a chemical compound.
Caption: A decision-making flowchart for selecting the appropriate purity validation method.
Unveiling the Electronic Landscape of Substituted Thiophene Boronic Acids: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic effects of substituents on heterocyclic scaffolds is paramount for rational drug design and the synthesis of novel organic materials. This guide provides a comparative study of the electronic properties of 5-substituted thiophene-2-boronic acids, offering a quantitative analysis of how different functional groups modulate the acidity, electron density, and spectroscopic characteristics of this important class of compounds.
The thiophene boronic acid moiety is a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic nature of substituents on the thiophene ring can significantly influence the reactivity of the boronic acid, the stability of intermediates, and the properties of the resulting products. This guide summarizes key quantitative data to facilitate the selection of appropriately substituted thiophene boronic acids for specific research applications.
Comparative Analysis of Electronic Effects
The electronic influence of a substituent is a combination of inductive and resonance effects. These effects can be quantitatively assessed through various experimental and computational parameters, including acid dissociation constants (pKa), Hammett substituent constants (σ), and spectroscopic shifts (NMR, UV-Vis).
Acid Dissociation Constant (pKa)
The pKa value is a direct measure of the acidity of the boronic acid. Boronic acids are Lewis acids, and their acidity is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, leading to a lower pKa value, while electron-donating groups (EDGs) decrease acidity, resulting in a higher pKa.
| Substituent (X) | Substituent Type | Predicted pKa |
| -H | Neutral | ~8.5 |
| -CH₃ | Electron-Donating | > 8.5 |
| -OCH₃ | Electron-Donating | > 8.5 |
| -Cl | Electron-Withdrawing | < 8.5 |
| -CHO | Electron-Withdrawing | < 8.5 |
| -NO₂ | Strong Electron-Withdrawing | << 8.5 |
Hammett Substituent Constants (σ)
The Hammett equation provides a framework for quantifying the electronic effect of a substituent. For substituents at the 5-position of a 2-thiopheneboronic acid, the Hammett para-substituent constant (σp) is generally considered the most relevant descriptor of the combined resonance and inductive effects. A positive σp value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.
| Substituent (X) | Hammett Constant (σp) |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
| -Cl | +0.23 |
| -CHO | +0.42 |
| -NO₂ | +0.78 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons in the thiophene ring are sensitive to the electronic environment. Electron-withdrawing groups tend to deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause upfield shifts. The ¹¹B NMR chemical shift also provides information about the electronic state of the boron atom.
UV-Visible (UV-Vis) Spectroscopy: The wavelength of maximum absorption (λmax) in the UV-Vis spectrum is influenced by the extent of conjugation in the molecule. Electron-donating groups can increase the λmax by extending the π-system through resonance, while electron-withdrawing groups can also lead to red-shifts, particularly in push-pull systems.
| Substituent (X) | ¹H NMR (δ ppm, H3) | ¹³C NMR (δ ppm, C5) | ¹¹B NMR (δ ppm) | UV-Vis (λmax, nm) |
| -H | ~7.2-7.4 | ~128-130 | ~28-30 | ~230-240 |
| -CH₃ | Upfield shift | Upfield shift | Downfield shift | Red-shift |
| -OCH₃ | Upfield shift | Upfield shift | Downfield shift | Red-shift |
| -Cl | Downfield shift | Downfield shift | Upfield shift | Minimal shift |
| -CHO | Downfield shift | Downfield shift | Upfield shift | Red-shift |
| -NO₂ | Significant downfield shift | Significant downfield shift | Significant upfield shift | Significant red-shift |
Note: The specific chemical shifts and absorption maxima can vary depending on the solvent and other experimental conditions. The trends presented are qualitative.
Experimental Protocols
General Synthesis of 5-Substituted Thiophene-2-Boronic Acids (via Suzuki-Miyaura Coupling)
This protocol describes a general method for the synthesis of 5-substituted thiophene-2-boronic acids from a common starting material, 2,5-dibromothiophene.
Materials:
-
2,5-Dibromothiophene
-
Appropriate aryl or alkyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Pinacol or neopentyl glycol
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Monosubstitution of 2,5-Dibromothiophene: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromothiophene (1.0 eq) in the chosen solvent. Add the aryl or alkyl boronic acid (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 5-bromo-2-substituted-thiophene by column chromatography on silica gel.
-
Borylation: The purified 5-bromo-2-substituted-thiophene can then be converted to the corresponding boronic acid. A common method involves lithium-halogen exchange followed by trapping with a trialkyl borate, or through a palladium-catalyzed borylation reaction with a boronating agent like bis(pinacolato)diboron.
-
Hydrolysis: If a boronic ester is formed, it can be hydrolyzed to the boronic acid using an acidic or basic workup.
Determination of pKa by Potentiometric Titration
Materials:
-
Substituted thiophene boronic acid
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Prepare a solution of the substituted thiophene boronic acid of known concentration (e.g., 1-10 mM) in a suitable solvent mixture (e.g., water-methanol or water-DMSO) to ensure solubility. Add KCl to maintain a constant ionic strength.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Acidification: If necessary, acidify the solution to a low pH (e.g., pH 2-3) with the standardized HCl solution.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the titration curve at the half-equivalence point.
Visualizing Electronic Effects
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relationship between substituents and electronic properties.
Caption: General synthetic workflow for substituted thiophene boronic acids.
This guide serves as a foundational resource for understanding and utilizing the electronic properties of substituted thiophene boronic acids. For more detailed and specific data, researchers are encouraged to consult the primary literature for the particular compounds of interest.
Safety Operating Guide
A Guide to the Safe Disposal of 3-Methylthiophene-2-boronic acid
The proper disposal of 3-Methylthiophene-2-boronic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and professionals in drug development to handle and dispose of this compound responsibly. The information is synthesized from safety data sheets provided by chemical suppliers.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate. |
Step-by-Step Disposal Protocol
This protocol outlines the approved method for disposing of this compound waste.
-
Waste Characterization and Segregation :
-
This compound should be treated as hazardous chemical waste.
-
Do not mix this waste with other solvents or chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containerization :
-
Transfer the waste material into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include the full chemical name: "this compound".
-
-
Storage :
-
Store the sealed waste container in a designated, cool, and dry satellite accumulation area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed professional disposal service or your institution's EHS department.
-
It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate all non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment :
-
Wearing full PPE, cover the spill with an inert absorbent material, such as vermiculite, sand, or earth.
-
Do not use combustible materials like sawdust.
-
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylthiophene-2-boronic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 3-Methylthiophene-2-boronic acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure a secure laboratory environment.
This compound is a compound that necessitates careful handling due to its potential hazards. Adherence to the following guidelines will minimize risk and promote a safe research workflow.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a comprehensive suite of personal protective equipment is mandatory.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][3] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield is recommended if there is a risk of splashing.[4][5] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile).[1][4] | Prevents skin contact and potential irritation. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn.[4] | Protects skin from accidental splashes or spills. |
| Respiratory Protection | If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5] | Prevents inhalation of dust and potential respiratory tract irritation. |
Operational Plan: A Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow should be observed:
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling:
-
Hygiene Measures:
Disposal Plan
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[4]
-
Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations.[4] Do not pour waste down the drain.
-
Spill Management: In the event of a spill:
-
Evacuate all non-essential personnel from the area.
-
Ensure the area is well-ventilated, if safe to do so.
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]
-
Collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
